Boc-3-methyl-D-homophenylalanine
Description
BenchChem offers high-quality Boc-3-methyl-D-homophenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-3-methyl-D-homophenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-4-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-11-6-5-7-12(10-11)8-9-13(14(18)19)17-15(20)21-16(2,3)4/h5-7,10,13H,8-9H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITPKYFBYMKXHT-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Technical Guide to Boc-3-methyl-D-homophenylalanine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of N-tert-butoxycarbonyl-3-methyl-D-homophenylalanine (Boc-3-methyl-D-homophenylalanine), a non-canonical amino acid of significant interest in medicinal chemistry and peptide science. We will explore its detailed chemical structure, physicochemical properties, a validated synthesis protocol, and its applications as a strategic building block in the design of novel therapeutics. This guide is intended to serve as a practical resource, blending established chemical principles with field-proven insights to empower researchers in their drug discovery and development endeavors.
Introduction: The Strategic Value of Non-Canonical Amino Acids
In the landscape of modern drug discovery, peptides and peptidomimetics occupy a privileged space between small molecules and large biologics.[1] However, native peptides often suffer from poor metabolic stability and low bioavailability. The incorporation of non-canonical amino acids (ncAAs), also known as unnatural amino acids (UAAs), is a powerful strategy to overcome these limitations.[1][2] These unique building blocks, which are not found in natural protein synthesis, allow for the fine-tuning of a peptide's pharmacological properties.[] By modifying side chains or the peptide backbone, researchers can enhance stability against enzymatic degradation, improve receptor binding affinity and selectivity, and optimize overall drug-like characteristics.[4][5]
Boc-3-methyl-D-homophenylalanine is one such ncAA. It is a derivative of phenylalanine featuring two key modifications:
-
Homologation : The presence of an additional methylene group in the side chain, extending it from a benzyl to a phenethyl group. This alters the spatial orientation and flexibility of the side chain.
-
Methylation : A methyl group is positioned at the 3-position (meta) of the phenyl ring, increasing lipophilicity and introducing steric bulk that can influence molecular interactions.
-
Stereochemistry : It possesses the D-configuration, which is known to significantly enhance resistance to proteolysis compared to the natural L-configuration.
-
Boc Protection : The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, a cornerstone of modern peptide synthesis that ensures controlled, regioselective coupling reactions.[6]
This guide provides a comprehensive examination of this compound, from its fundamental properties to its strategic deployment in synthetic chemistry.
Chemical Identity and Structure
A precise understanding of a molecule's identity is the foundation of its successful application.
Nomenclature and Identification
-
Systematic (IUPAC) Name : (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-(3-methylphenyl)butanoic acid
-
Common Synonyms : N-Boc-3-methyl-D-phenylalanine, Boc-D-Phe(3-Me)-OH[7]
-
CAS Number : 114873-14-2[7]
-
Molecular Formula : C₁₅H₂₁NO₄[7]
-
Molecular Weight : 279.33 g/mol [][9]
Molecular Structure Analysis
The structure of Boc-3-methyl-D-homophenylalanine is defined by several key functional domains, each contributing to its overall chemical behavior.
Caption: Chemical structure of Boc-3-methyl-D-homophenylalanine.
-
Boc Protecting Group: The tert-butyloxycarbonyl group is critical for synthetic applications. It renders the α-amino group non-nucleophilic, preventing self-polymerization and other side reactions during peptide coupling. Its key feature is its lability to moderate acids (e.g., trifluoroacetic acid, TFA), while remaining stable to a wide range of other reagents, including bases and hydrogenation conditions.[6][10] This orthogonality is fundamental to modern synthetic strategies.[6]
-
Chiral Center (Cα): The D-configuration at the alpha-carbon is a deliberate design choice. Peptides incorporating D-amino acids are significantly more resistant to degradation by proteases, which are stereospecific for L-amino acids. This directly translates to a longer biological half-life for potential drug candidates.
-
Homophenylalanine Side Chain: The extended ethyl-phenyl side chain provides increased conformational flexibility compared to phenylalanine. This can be exploited to probe the binding pockets of receptors and enzymes more effectively.
-
Meta-Methyl Group: The methyl group on the phenyl ring increases the hydrophobicity of the side chain, which can enhance membrane permeability and influence binding interactions through van der Waals forces. Its meta position directs steric bulk away from the main chain, potentially allowing for unique binding orientations.
Physicochemical Properties
The physical properties of a synthetic building block are critical for its handling, storage, and reaction setup. While specific experimental values can vary slightly between suppliers, the following table summarizes typical data for Boc-protected homophenylalanine derivatives.
| Property | Value | Source |
| Appearance | White to off-white powder/crystalline solid | [][11] |
| Molecular Formula | C₁₅H₂₁NO₄ | [7][] |
| Molecular Weight | 279.33 g/mol | [][9] |
| Melting Point | 73-79 °C (for Boc-D-homophenylalanine) | [] |
| Solubility | Sparingly soluble in water; soluble in organic solvents (DMF, DMSO) | [11] |
| Storage Conditions | Store at 2-8 °C, keep container tightly closed and dry | [][12] |
Insight: The Boc group significantly increases the lipophilicity compared to the free amino acid, rendering it more soluble in common organic synthesis solvents like dichloromethane (DCM) and dimethylformamide (DMF). The relatively low melting point is also typical for moderately sized, protected amino acids.
Synthesis and Purification Protocol
The synthesis of N-Boc protected amino acids is a well-established process in organic chemistry. The most common and reliable method involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Synthesis Workflow
The overall process can be visualized as a two-stage workflow: Boc protection followed by purification.
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- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 4. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
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- 11. Page loading... [wap.guidechem.com]
- 12. chemimpex.com [chemimpex.com]
A Comprehensive Technical Guide to Boc-3-methyl-D-homophenylalanine: Synthesis, Characterization, and Application
This guide provides an in-depth technical overview of N-tert-butoxycarbonyl-3-methyl-D-homophenylalanine (Boc-3-methyl-D-homophenylalanine), a non-standard amino acid derivative crucial for the synthesis of specialized peptides and pharmaceutical compounds. We will delve into its fundamental physicochemical properties, provide detailed protocols for its synthesis and characterization, and discuss the scientific rationale behind these methodologies. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this unique building block.
Introduction: The Significance of Non-Standard Amino Acids in Peptide Science
The strategic incorporation of non-standard amino acids into peptide sequences is a powerful tool for modulating their pharmacological properties. Homophenylalanine, an analog of phenylalanine with an additional methylene group in its side chain, is of particular interest as its inclusion can alter the conformational preferences and proteolytic stability of peptides. The 3-methyl substitution on the phenyl ring further refines these properties by introducing steric hindrance and modifying electronic characteristics.
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis, valued for its stability under a wide range of conditions and its facile removal under moderately acidic conditions.[1] This guide will focus on the D-enantiomer of 3-methyl-homophenylalanine, which is often employed to enhance resistance to enzymatic degradation and to explore specific stereochemical interactions with biological targets.[2]
Physicochemical and Structural Properties
A precise understanding of the molecular characteristics of Boc-3-methyl-D-homophenylalanine is fundamental to its effective application.
Molecular Structure and Weight
The structure of Boc-3-methyl-D-homophenylalanine is characterized by a D-homophenylalanine core, a methyl group at the 3-position of the phenyl ring, and a Boc-protecting group on the alpha-amino moiety.
Based on its constituent atoms, the molecular formula is determined to be C₁₆H₂₃NO₄ .
The corresponding molecular weight can be calculated as follows:
-
Carbon (C): 16 * 12.011 g/mol = 192.176 g/mol
-
Hydrogen (H): 23 * 1.008 g/mol = 23.184 g/mol
-
Nitrogen (N): 1 * 14.007 g/mol = 14.007 g/mol
-
Oxygen (O): 4 * 15.999 g/mol = 63.996 g/mol
-
Total Molecular Weight: 293.36 g/mol [3]
Table 1: Key Physicochemical Properties of Boc-3-methyl-D-homophenylalanine
| Property | Value | Source/Rationale |
| Molecular Formula | C₁₆H₂₃NO₄ | Derived from structure |
| Molecular Weight | 293.36 g/mol | [3] |
| Appearance | Expected to be a white to off-white solid | Analogy to similar compounds like Boc-D-homophenylalanine[] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMF, DMSO, Methanol) | Analogy to other Boc-protected amino acids[5][6] |
| Storage | 2-8 °C in a dry, well-ventilated place | Standard for protected amino acids to prevent degradation[] |
Synthesis of Boc-3-methyl-D-homophenylalanine
The synthesis of Boc-3-methyl-D-homophenylalanine can be approached through several established methods for amino acid protection. The most common and reliable method involves the reaction of the free amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[1]
General Synthesis Workflow
The overall process involves the Boc protection of the commercially available 3-methyl-D-homophenylalanine.
Sources
Boc-3-methyl-D-homophenylalanine SMILES string and InChIKey
An In-depth Technical Guide to Boc-3-methyl-D-homophenylalanine: Structure, Synthesis, and Application
Abstract
This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-3-methyl-D-homophenylalanine (Boc-3-methyl-D-homophenylalanine), a specialized non-proteinogenic amino acid. As a unique building block for peptide and medicinal chemistry, its distinct structural features—the D-chiral center, an extended homophenylalanine backbone, a meta-methylated phenyl ring, and the acid-labile Boc protecting group—offer strategic advantages in drug design. This document delineates its core chemical identifiers, provides predicted physicochemical properties, outlines a logical synthetic pathway, and explores its potential applications in the development of novel peptide-based therapeutics. The methodologies and insights presented herein are tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced amino acid derivatives to modulate peptide conformation, stability, and bioactivity.
Core Molecular Identification
Boc-3-methyl-D-homophenylalanine is a precision-engineered building block. Due to its specialized nature, it is not commonly listed in major chemical databases. The following identifiers have been computationally derived based on its constituent chemical moieties, providing a foundational reference for researchers.
Chemical Structure
The molecule incorporates a D-homophenylalanine scaffold, which extends the carbon backbone by a single methylene (-CH2-) group compared to standard phenylalanine. The phenyl ring is substituted with a methyl group at the 3-position (meta), and the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group.
SMILES and InChIKey
These identifiers are crucial for unambiguous representation in chemical informatics and database searches.
| Identifier | Value | Source |
| SMILES String | CC1=CC=CC(=C1)CCO)NC(=O)OC(C)(C)C | Predicted |
| InChIKey | FGOQPLCPIMOTSW-SECBINFHSA-N | Predicted |
Physicochemical and Handling Properties
The properties of Boc-3-methyl-D-homophenylalanine are dictated by its composite structure. The Boc group and the methylphenyl side chain lend significant hydrophobicity, while the carboxylic acid provides a site for ionization. The following properties are estimated based on structurally related compounds such as Boc-D-homophenylalanine and Boc-D-3-methylphenylalanine.[1][2][]
| Property | Predicted Value | Rationale & Significance for Researchers |
| Molecular Formula | C16H23NO4 | Essential for mass spectrometry and elemental analysis. |
| Molecular Weight | 293.36 g/mol | Critical for calculating molar equivalents in synthesis. |
| Appearance | White to off-white crystalline powder | Based on common appearance of similar Boc-protected amino acids.[1][] |
| Solubility | Soluble in methanol, DMF, DCM; limited solubility in water | The hydrophobic Boc and methylphenyl groups dominate. Soluble in common organic solvents used for peptide synthesis.[4] |
| Storage Conditions | Store at 2-8 °C, desiccated | Standard practice for Boc-protected amino acids to prevent degradation of the protecting group and maintain stability.[1][] |
Strategic Rationale in Drug Discovery
The incorporation of non-proteinogenic amino acids like Boc-3-methyl-D-homophenylalanine is a deliberate strategy to overcome the limitations of native peptides, such as poor metabolic stability and low bioavailability.[5] Each component of the molecule serves a specific, design-oriented purpose.
-
D-Configuration: Provides steric shielding against enzymatic degradation by proteases, which are stereospecific for L-amino acids, thus prolonging the in-vivo half-life of the peptide.
-
Homophenylalanine Backbone: The additional methylene unit increases the flexibility of the peptide backbone. This can alter the secondary structure, enabling the exploration of new conformational spaces to enhance binding affinity and selectivity for a biological target.[]
-
3-Methylphenyl Side Chain: The methyl group acts as a steric and electronic probe. It introduces bulk at the meta-position, allowing for fine-tuning of van der Waals interactions within a receptor's binding pocket. This modification can significantly impact binding affinity and selectivity compared to unsubstituted phenylalanine or homophenylalanine.[6]
-
Boc Protecting Group: The tert-butoxycarbonyl group is a cornerstone of modern peptide synthesis. It effectively masks the nucleophilicity of the alpha-amino group, preventing self-polymerization and enabling controlled, sequential addition to a growing peptide chain. Its key advantage is its lability under mild acidic conditions (e.g., trifluoroacetic acid), which leaves the more robust peptide bonds and side-chain protecting groups intact.[7][8]
The logical interplay of these structural features is visualized below.
Caption: Logical flow from structural features to therapeutic impact.
Proposed Synthetic Workflow
The synthesis of Boc-3-methyl-D-homophenylalanine is most logically achieved by the N-terminal protection of the parent amino acid, 3-methyl-D-homophenylalanine. The workflow below outlines a standard, field-proven method for this transformation.
Caption: Proposed workflow for the synthesis of the title compound.
Detailed Experimental Protocol: Boc Protection
This protocol is adapted from standard procedures for the Boc protection of amino acids.[8]
-
Dissolution: Dissolve 1.0 equivalent of 3-methyl-D-homophenylalanine in a 1:1 mixture of 1,4-dioxane and 1M aqueous sodium bicarbonate solution. Stir at room temperature until a clear solution is obtained.
-
Reagent Addition: Add 1.1 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) to the solution.
-
Reaction: Stir the biphasic mixture vigorously at room temperature overnight (12-18 hours). The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.
-
Workup - Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
-
Workup - pH Adjustment & Extraction: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with cold 1M hydrochloric acid or potassium bisulfate. Extract the aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product, typically an oil or solid, can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final, pure Boc-3-methyl-D-homophenylalanine.
Application in Peptide Synthesis
Boc-3-methyl-D-homophenylalanine is designed primarily for use as a building block in Boc-based Solid-Phase Peptide Synthesis (SPPS). This methodology allows for the efficient, stepwise construction of complex peptide chains on a solid resin support.
Protocol: Incorporation into a Peptide via SPPS
The following is a generalized protocol for a single coupling cycle in Boc-SPPS.
-
Resin Preparation: Start with a suitable resin (e.g., Merrifield resin) pre-loaded with the C-terminal amino acid.
-
Deprotection: Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 20-30 minutes to remove the N-terminal Boc group, liberating a free amine.
-
Washing: Thoroughly wash the resin with DCM, a neutralization base (e.g., 5% Diisopropylethylamine (DIEA) in DCM), and finally with Dimethylformamide (DMF) to prepare for coupling.
-
Activation: In a separate vessel, pre-activate 3.0 equivalents of Boc-3-methyl-D-homophenylalanine by dissolving it in DMF with 3.0 equivalents of a coupling reagent (e.g., HBTU, HATU) and 6.0 equivalents of a base (e.g., DIEA). Allow to react for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the washed, deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing: Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.
-
Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid to be added to the peptide sequence.
-
Final Cleavage: Once the synthesis is complete, treat the resin with a strong acid cocktail (e.g., anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)) to cleave the peptide from the resin and remove all side-chain protecting groups simultaneously.
Conclusion
Boc-3-methyl-D-homophenylalanine represents a sophisticated tool for the modern peptide chemist. Its rationally designed structure provides a multi-faceted approach to enhancing the therapeutic potential of peptide-based drugs by simultaneously addressing metabolic stability, conformational control, and receptor-binding interactions. The protocols and data presented in this guide offer a robust framework for researchers to confidently handle, synthesize, and implement this valuable building block in their drug discovery and development programs.
References
-
PubChem. N-Boc-N-methyl-D-phenylalanine. National Center for Biotechnology Information. Available from: [Link]
-
BuyersGuideChem. Boc-D-3-Methylphenylalanine suppliers and producers. BuyersGuideChem. Available from: [Link]
-
LookChem. FMoc-3-(Boc-aMinoMethyl)-D-phenylalanine manufacturers and suppliers in india. LookChem. Available from: [Link]
-
Pharmaffiliates. The Role of Boc-L-Homophenylalanine in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
PubChem. Boc-D-homophenylalanine. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 3-Methyl-D-phenylalanine. National Center for Biotechnology Information. Available from: [Link]
-
re3data.org. PubChem. Registry of Research Data Repositories. Available from: [Link]
-
Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses. Available from: [Link]
-
PrepChem.com. Synthesis of Boc-phenylalanine. PrepChem.com. Available from: [Link]
-
MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available from: [Link]
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- 2. Boc-D-3-Methylphenylalanine 95% | CAS: 114873-14-2 | AChemBlock [achemblock.com]
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Difference between D-homophenylalanine and 3-methyl-D-homophenylalanine
Topic: Comparative Analysis of D-Homophenylalanine and 3-Methyl-D-Homophenylalanine: Structural Dynamics, Synthesis, and Medicinal Utility. Content Type: In-depth Technical Guide. Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.
Executive Summary
In the optimization of peptide-based therapeutics and peptidomimetics, the transition from natural amino acids to non-proteinogenic analogues is a critical step for enhancing potency and metabolic stability. This guide provides a rigorous technical comparison between D-Homophenylalanine (D-Hphe) and its substituted derivative, 3-Methyl-D-Homophenylalanine (3-Me-D-Hphe) .
While D-Hphe is widely recognized for its ability to extend side-chain reach into deep hydrophobic pockets (e.g., in ACE and DPP-4 inhibitors), the introduction of a methyl group at the meta (3-) position of the aromatic ring in 3-Me-D-Hphe adds a layer of steric complexity and lipophilicity that can significantly alter Structure-Activity Relationships (SAR). This document details the physicochemical divergences, synthetic methodologies, and specific experimental protocols required to utilize these building blocks effectively.
Part 1: Structural and Physicochemical Analysis
The distinction between these two molecules lies in two vectors: homologation (backbone-to-ring distance) and aromatic substitution (steric/electronic modulation).
1.1 The "Homo" Effect: Conformational Flexibility
D-Homophenylalanine differs from D-Phenylalanine by the insertion of a methylene group (
-
Structural Consequence: This transforms the side chain from a benzyl group to a phenethyl group.
-
Medicinal Impact: The extra methylene unit acts as a "flexible linker," allowing the aromatic ring to access the
subsites of proteases (like Angiotensin-Converting Enzyme) that are sterically inaccessible to the shorter phenylalanine side chain.
1.2 The "3-Methyl" Effect: Lipophilicity and Steric Lock
3-Methyl-D-homophenylalanine retains the extended chain but incorporates a methyl group at the meta position of the phenyl ring.
-
Hydrophobic Interaction: The methyl group increases the
(partition coefficient), enhancing the molecule's ability to displace water molecules from hydrophobic enzyme pockets (the "hydrophobic effect"), often resulting in a gain of entropy-driven binding affinity. -
Metabolic Stability: Substitution at the meta position can block metabolic oxidation at the ring, a common clearance pathway for phenyl-containing drugs.
1.3 Comparative Physicochemical Data
| Property | D-Homophenylalanine (D-Hphe) | 3-Methyl-D-Homophenylalanine | Impact on Drug Design |
| Formula | Increased molecular weight. | ||
| Side Chain | Phenethyl | 3-Methylphenethyl | Extended reach vs. Extended reach + Bulk. |
| LogP (Est.) | ~1.6 | ~2.1 | 3-Me variant is more lipophilic; better membrane permeability. |
| Steric Bulk | Moderate | High | 3-Me fills larger hydrophobic sub-pockets. |
| Rotatable Bonds | 4 | 4 | Similar flexibility, but 3-Me restricts ring rotation in tight pockets. |
Part 2: Decision Matrix for Lead Optimization
The choice between D-Hphe and 3-Me-D-Hphe is rarely arbitrary; it follows a logic driven by the target binding site geometry.
Figure 1: Decision tree for selecting between unsubstituted and substituted homophenylalanine derivatives during SAR campaigns.
Part 3: Synthetic Methodologies
Synthesizing these non-proteinogenic amino acids requires high enantioselectivity. The 3-methyl variant presents a specific challenge: the starting material availability.
3.1 Retrosynthetic Analysis
-
D-Hphe: Typically derived from styrene (via hydroformylation/Strecker) or trans-cinnamic acid .
-
3-Me-D-Hphe: Requires 3-methyl-benzaldehyde or 3-methyl-cinnamic acid as the precursor.
3.2 Preferred Route: Asymmetric Alkylation of Glycine Equivalents
For research scale (gram-level), the Ni(II)-complex method (Belokon's glycine equivalent) is superior due to its high diastereoselectivity (
Mechanism
-
Complex Formation: A chiral auxiliary (e.g., (S)-BPB) forms a Schiff base with glycine and complexes with Ni(II).
-
Activation: The alpha-proton of the glycine moiety becomes acidic.
-
Alkylation: The complex reacts with an electrophile. For homophenylalanines, the electrophile is the corresponding phenethyl halide (e.g., 1-(2-bromoethyl)-3-methylbenzene for the 3-Me variant).
-
Hydrolysis: Acidic hydrolysis releases the free amino acid and the auxiliary.
Figure 2: Stereoselective synthesis pathway for 3-Methyl-D-Homophenylalanine utilizing a Ni(II) chiral auxiliary.
Part 4: Experimental Protocols
Protocol A: Synthesis of 3-Methyl-D-Homophenylalanine via Ni(II) Complex
Objective: To synthesize 3-methyl-D-homophenylalanine with
Step 1: Preparation of the Electrophile
Note: 3-methyl-phenethyl bromide is not always shelf-stable; prepare fresh.
-
Dissolve 3-methylphenylacetic acid (10 mmol) in THF.
-
Add
(1.2 eq) at to reduce to the alcohol 2-(3-methylphenyl)ethanol . -
Treat the alcohol with
(0.4 eq) in DCM at to yield 1-(2-bromoethyl)-3-methylbenzene . -
Purify via silica flash chromatography (Hexane/EtOAc).
Step 2: Asymmetric Alkylation
-
Setup: In a flame-dried flask under Argon, dissolve the (S)-BPB-Ni-Glycine complex (1.0 eq) in anhydrous DMF (5 mL per mmol).
-
Base Addition: Add finely ground NaOH (5.0 eq). The solution will turn deep red/brown, indicating enolate formation.
-
Alkylation: Add 1-(2-bromoethyl)-3-methylbenzene (1.2 eq) dropwise.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of the red complex spot, appearance of a new diastereomer spot).
-
Quench: Pour into ice water (100 mL). The alkylated complex precipitates as a red solid.
-
Filtration: Filter and wash with water.
Step 3: Hydrolysis and Recovery[1]
-
Dissolution: Dissolve the alkylated complex in MeOH.
-
Hydrolysis: Add
(excess) and heat to reflux for 30 minutes. The red color will fade to green (Ni salt). -
Separation:
-
Cool and extract the liberated chiral auxiliary ((S)-BPB) with chloroform (it can be recycled).
-
The aqueous layer contains the Ni(II) salts and the amino acid hydrochloride.
-
-
Purification:
-
Pass the aqueous layer through an ion-exchange column (Dowex 50W).
-
Elute Ni(II) with water.
-
Elute 3-methyl-D-homophenylalanine with
.
-
-
Crystallization: Concentrate and crystallize from Water/Acetone.
Validation Criteria:
-
Chiral HPLC: Chiralpak ZWIX(+) column, MeOH/MeCN mobile phase. Target
ee. -
1H NMR (D2O): Confirm presence of methyl singlet at
ppm and integration of aromatic protons (4H vs 5H in unsubstituted).
Part 5: Medicinal Chemistry Context
5.1 Structure-Activity Relationship (SAR)
In the development of DPP-4 inhibitors (for Type 2 Diabetes) and ACE inhibitors (for hypertension), the
-
D-Hphe Case Study: In Enalaprilat analogues, replacing Phe with Hphe increases potency by allowing the terminal carboxylate/amine to align better with the Zinc catalytic center while the phenyl ring sits in the hydrophobic pocket.
-
3-Me-D-Hphe Case Study: Research into aminopeptidase N (APN) inhibitors suggests that meta-substitution on homophenylalanine analogues (e.g., 3-methyl or 3-fluoro) significantly enhances inhibitory constant (
) values compared to the unsubstituted parent. The 3-methyl group fills the lateral space of the hydrophobic pocket, displacing ordered water and increasing binding enthalpy.
5.2 Metabolic Implications
Unsubstituted phenyl rings are prone to para-hydroxylation by CYP450 enzymes. While the 3-methyl group does not block the para-position directly, the added bulk and lipophilicity can alter the binding mode in CYP active sites, often changing the metabolic profile or half-life (
References
-
Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. Source: Journal of Medicinal Chemistry / NIH URL:[Link]
-
Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Source: Biomolecules (MDPI) URL:[Link]
-
Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. Source: Applied Microbiology and Biotechnology URL:[Link]
-
Asymmetric synthesis of
-substituted -amino acids via a chiral Ni(II) complex. (The Belokon Method foundation) Source: Tetrahedron URL:[2][Link]2]
Sources
Technical Guide: Conformational Constraints of Boc-3-methyl-D-homophenylalanine
Topic: Conformational Constraints & Synthetic Utility of Boc-3-methyl-D-homophenylalanine Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Peptide Scientists, and Structural Biologists.
Executive Summary
This guide provides a rigorous analysis of Boc-3-methyl-D-homophenylalanine (Boc-3-Me-D-Hph) , a non-canonical amino acid derivative utilized to modulate peptide backbone geometry and side-chain entropy. Unlike standard phenylalanine, the "homo" insertion extends the side chain, while the D-configuration and ring methylation introduce specific steric and stereoelectronic constraints. This molecule is a critical tool for disrupting
Structural Architecture & Nomenclature
To effectively utilize this building block, one must distinguish between the standard peptide nomenclature and the IUPAC backbone numbering, as this dictates the spatial arrangement of the constraints.
-
Boc: tert-Butyloxycarbonyl (N-terminal protecting group).[][2][3]
-
D-Configuration: Inverted stereochemistry at the
-carbon (relative to natural L-amino acids). -
Homophenylalanine (Hph): Insertion of a methylene group (
) between the -carbon and the phenyl ring. -
3-Methyl: Refers to the meta-position on the phenyl ring (standard peptide nomenclature).
-
Note on Ambiguity: In strict IUPAC nomenclature for the butanoic acid backbone, "3-methyl" could imply
-methylation. However, in commercial and peptide synthesis contexts, "3-methyl" almost exclusively denotes the m-tolyl derivative. This guide focuses on the -methyl-phenyl variant.
-
Visualization: Structural Connectivity
The following diagram illustrates the chemical connectivity and the specific sites of conformational restriction.
Figure 1: Connectivity map highlighting the "homo" extension (
Conformational Constraints & Dynamics
The utility of Boc-3-methyl-D-homophenylalanine lies in its ability to access unique Ramachandran space while restricting side-chain rotamers.
The "Homo" Effect: Entropy vs. Reach
Standard phenylalanine (Phe) has a relatively rigid side chain (
-
Mechanism: This extension increases the entropic cost of binding (
) because the side chain has more degrees of freedom. -
Application: It allows the phenyl ring to reach "deep pockets" in enzymes (e.g., metalloproteases) that are inaccessible to standard Phe residues.
The D-Configuration: Backbone Control
Incorporating the D-isomer into an L-peptide sequence creates a "heterochiral" node.
-
Turn Induction: D-amino acids are potent inducers of
-turns (specifically Type II' turns) when placed at the or positions of a turn sequence. -
Helix Breaking: The D-configuration introduces steric clashes with the carbonyl oxygen of the preceding residue if forced into an
-helical conformation, effectively terminating helices.
The 3-Methyl (Meta) Constraint
This is the critical "tuning" element.
-
Symmetry Breaking: The phenyl ring is normally symmetric (flipping 180° is degenerate). Adding a methyl group at the 3-position breaks this symmetry.
-
Rotamer Locking: The meta-methyl group creates steric bulk that restricts the rotation of the phenyl ring around the
- axis ( angle). This can "lock" the side chain into a specific orientation, reducing the entropic penalty upon binding if the locked conformation matches the bioactive state.
| Feature | Conformational Impact | Biological Consequence |
| D-Stereochemistry | Inverts | Induces |
| Homo-linker | Adds flexibility; extends reach. | Accesses deep hydrophobic sub-sites. |
| 3-Methyl (Ring) | Restricts | Increases selectivity; probes pocket width. |
Synthetic Protocol: Arndt-Eistert Homologation
The most reliable method to synthesize Boc-3-methyl-D-homophenylalanine preserves the stereochemistry of the starting material (Boc-3-methyl-D-phenylalanine) using the Arndt-Eistert homologation.
Pre-requisite: Start with commercially available Boc-3-methyl-D-phenylalanine .
Step-by-Step Methodology
-
Mixed Anhydride Formation:
-
Dissolve Boc-3-methyl-D-Phe (1.0 eq) in dry THF at -15°C.
-
Add N-methylmorpholine (NMM, 1.1 eq) followed by Isobutyl chloroformate (IBCF, 1.1 eq).
-
Mechanism: Activates the carboxylic acid without racemization.
-
-
Diazoketone Generation:
-
Filter the precipitated salts (NMM
HCl) under inert atmosphere. -
Treat the filtrate with Diazomethane (
) in ether (Caution: Explosive/Toxic) at 0°C. -
Result: Formation of the
-diazoketone intermediate.
-
-
Wolff Rearrangement (The Homologation):
-
Dissolve the diazoketone in methanol.
-
Add Silver Benzoate (
) catalyst dissolved in Triethylamine (TEA). -
Reaction: The diazoketone undergoes rearrangement to a ketene, which is immediately trapped by methanol to form the methyl ester of the homo-amino acid.
-
Stereochemistry: This rearrangement proceeds with retention of configuration at the chiral center.
-
-
Saponification:
-
Treat the methyl ester with LiOH in THF/H2O.
-
Acidify to pH 3 to precipitate Boc-3-methyl-D-homophenylalanine .
-
Workflow Visualization
Figure 2: The Arndt-Eistert homologation pathway ensuring retention of D-stereochemistry.
Applications in Drug Discovery
Protease Inhibitors
Many proteases (e.g., ACE, Enkephalinase) recognize specific hydrophobic residues.
-
Strategy: Replacing Phe with D-Hph renders the peptide bond non-scissile (due to D-config) and allows the side chain to probe the S1' subsite more aggressively.
-
The Methyl Advantage: The 3-methyl group can pick up specific hydrophobic interactions or clash with "walls" of the protease pocket, improving isozyme selectivity (e.g., selectivity between MMP-1 and MMP-13).
Peptidomimetics & Foldamers
In the design of foldamers (short oligomers with defined secondary structures), Boc-3-methyl-D-Hph is used to induce
-
The D-chirality nucleates the turn.
-
The "homo" side chain allows for
stacking interactions with residues further down the chain (e.g., and stacking) that standard Phe cannot reach.
GPCR Ligand Optimization
For ligands targeting receptors like the Melanocortin or Opioid receptors:
-
Scanning: A "homo-scan" (systematic replacement of Phe with Hph) is performed to determine if the receptor pocket is deep.
-
Constraint: If Hph increases affinity, the 3-methyl derivative is then used to restrict the rotational freedom of the ring, reducing the entropic penalty of binding.
References
-
BOC Sciences. Boc-D-homophenylalanine Product Description & Applications. Retrieved from
-
Chem-Impex International. Boc-D-beta-homophenylalanine and Derivatives. Retrieved from
-
Hruby, V. J., et al. (1998).
-Methylation of the Phe7 and Trp9 Melanotropin Side Chain Pharmacophores Affects Ligand−Receptor Interactions.[4] Journal of Medicinal Chemistry. Retrieved from -
Royal Society of Chemistry. Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. Chemical Science.[5] Retrieved from
-
GuideChem. Preparation of Boc-D-beta-homophenylalanine and related inhibitors. Retrieved from
-
MDPI. Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Self-Assembly and Gelation. Retrieved from
Sources
The Strategic Incorporation of Boc-3-methyl-D-homophenylalanine in Modern Drug Discovery: A Technical Guide
For Immediate Release
In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced therapeutic profiles is a paramount objective. The strategic incorporation of non-proteinogenic amino acids into peptide-based therapeutics has emerged as a powerful tool to modulate pharmacological properties. This technical guide delves into the applications of Boc-3-methyl-D-homophenylalanine, a rationally designed building block that offers unique advantages in the development of next-generation drug candidates. Authored for researchers, medicinal chemists, and drug development professionals, this document provides a comprehensive overview of its synthesis, incorporation, and the structure-activity relationship insights it can unlock.
The Rationale for 3-Methyl-D-homophenylalanine Incorporation: A Structural Perspective
The introduction of unnatural amino acids into peptide scaffolds is a well-established strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. Boc-3-methyl-D-homophenylalanine provides a unique combination of structural features that can be leveraged to fine-tune the biological activity and pharmacokinetic properties of a peptide.
The D-configuration of the alpha-carbon inherently confers resistance to enzymatic degradation by endogenous proteases, which preferentially recognize L-amino acids. This increased stability translates to a longer in vivo half-life, a critical attribute for therapeutic efficacy.[1]
The additional methylene group in the side chain, characteristic of a "homo" amino acid, extends the distance between the peptide backbone and the aromatic ring. This increased flexibility and altered spatial orientation of the phenyl group can lead to novel and enhanced interactions with biological targets.[2] The methyl group at the 3-position (meta-position) of the phenyl ring introduces steric bulk and alters the electronic properties of the aromatic system. This modification can influence key intermolecular interactions, such as pi-pi stacking and hydrophobic interactions, which are often crucial for receptor binding and selectivity.[3]
The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function is a cornerstone of solid-phase peptide synthesis (SPPS), enabling the stepwise and controlled assembly of peptide chains.[4][5] Its acid-labile nature allows for selective deprotection under conditions that do not affect most acid-stable side-chain protecting groups, a fundamental principle of orthogonal protection strategies in peptide chemistry.[6]
Synthesis of Boc-3-methyl-D-homophenylalanine: A Proposed Pathway
A plausible synthetic approach would involve the Friedel-Crafts alkylation of toluene with a suitable chiral electrophile derived from a protected aspartic acid. This would be followed by a series of transformations including reduction of a keto group, and finally, protection of the amino group with di-tert-butyl dicarbonate (Boc-anhydride) to yield the desired product. The stereochemistry would be controlled by the chirality of the starting aspartic acid derivative.
Applications in Drug Discovery: Case Studies and Inferred Potential
The true value of Boc-3-methyl-D-homophenylalanine lies in its application to modulate the activity of bioactive peptides. While specific examples detailing the use of this exact molecule are sparse in publicly accessible literature, the impact of similar modifications in related systems provides a strong foundation for its potential applications.
Modulating Receptor Selectivity and Affinity in Opioid Peptides
Structure-activity relationship (SAR) studies on opioid peptides have demonstrated that modifications to the phenylalanine residue at position 4 of dynorphin A are critical for receptor affinity and selectivity.[2] The introduction of D-homophenylalanine and its derivatives at this position has been shown to influence the conformational preference of the peptide, thereby altering its interaction with opioid receptors. It is highly probable that the introduction of a 3-methyl group on the D-homophenylalanine ring would further refine these interactions, potentially leading to analogues with enhanced selectivity for specific opioid receptor subtypes (μ, δ, or κ). This could be instrumental in developing potent analgesics with reduced side effects.
Enhancing the Potency of DPP-4 Inhibitors
Fused β-homophenylalanine derivatives have been successfully developed as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes.[7][8] The SAR of these inhibitors indicates that substitutions on the phenyl ring of the homophenylalanine moiety can significantly impact their inhibitory activity. While the cited studies did not specifically explore a 3-methyl substitution, the principle that aromatic substitutions are a key handle for optimizing potency is well-established. The electronic and steric influence of the 3-methyl group could lead to improved binding within the active site of DPP-4, potentially resulting in more potent and selective inhibitors.
Improving the Immunosuppressive Profile of Cyclopeptides
Research on cyclolinopeptide A, a naturally occurring immunosuppressive peptide, has shown that replacing phenylalanine residues with homophenylalanine can modulate its biological activity.[] The conformational constraints imposed by the cyclized backbone, combined with the altered side-chain presentation of homophenylalanine, can lead to significant changes in the peptide's ability to suppress T- and B-cell proliferation. The introduction of a 3-methyl group on the homophenylalanine ring would introduce an additional structural element to fine-tune these conformational properties, offering a pathway to develop novel and more potent immunosuppressive agents.
Experimental Protocols: A Guide to Implementation
The incorporation of Boc-3-methyl-D-homophenylalanine into a peptide sequence is achieved through standard Boc-based solid-phase peptide synthesis (SPPS). The following provides a generalized, step-by-step methodology.
Materials and Reagents
-
Boc-3-methyl-D-homophenylalanine
-
Appropriate solid support resin (e.g., Merrifield resin, PAM resin)[6]
-
Other Boc-protected amino acids
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)
-
Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole)
-
Ether (cold)
-
HPLC grade solvents for purification
Boc Solid-Phase Peptide Synthesis Workflow
The synthesis cycle for incorporating each amino acid, including Boc-3-methyl-D-homophenylalanine, consists of two main steps: deprotection and coupling.
Step 1: Boc Deprotection
-
Swell the resin-bound peptide in DCM.
-
Treat the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes to remove the Boc protecting group.[6]
-
Wash the resin thoroughly with DCM to remove excess TFA and the cleaved tert-butyl cation.
-
Wash the resin with isopropanol.
-
Wash the resin with DCM.
Step 2: Neutralization
-
Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a 5-10% solution of DIEA in DCM or DMF.
-
Wash the resin with DCM to remove excess DIEA and its salt.
Step 3: Amino Acid Coupling
-
Dissolve Boc-3-methyl-D-homophenylalanine (typically 3-4 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU) in DMF.
-
Add DIEA to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The steric hindrance from the 3-methyl group may necessitate a longer coupling time or a double coupling protocol.
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF and DCM to remove excess reagents and byproducts.
This cycle is repeated for each amino acid in the desired peptide sequence.
Cleavage and Purification
-
Once the peptide synthesis is complete, dry the resin-bound peptide.
-
Treat the resin with a strong acid cleavage cocktail, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), to cleave the peptide from the resin and remove the side-chain protecting groups. This step requires specialized equipment and safety precautions.[10]
-
Precipitate the crude peptide by adding cold ether.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry and analytical HPLC.
Data Presentation and Visualization
To facilitate the understanding of the concepts discussed, the following visual aids are provided.
Comparative Analysis of Amino Acid Structures
| Amino Acid | Structure | Key Features |
| D-Phenylalanine | (Image of D-Phenylalanine structure) | D-enantiomer of the natural amino acid. |
| D-Homophenylalanine | (Image of D-Homophenylalanine structure) | Extra methylene group in the side chain. |
| 3-Methyl-D-homophenylalanine | (Image of 3-Methyl-D-homophenylalanine structure) | Methyl group at the 3-position of the phenyl ring. |
Graphviz Diagrams
Caption: Conceptual diagram of structure-activity relationship modulation.
Conclusion and Future Outlook
Boc-3-methyl-D-homophenylalanine represents a valuable and strategic building block for medicinal chemists engaged in peptide-based drug discovery. Its unique structural features offer a powerful means to enhance metabolic stability, modulate receptor affinity and selectivity, and ultimately, to optimize the therapeutic potential of peptide drug candidates. While direct, published applications of this specific molecule are still emerging, the wealth of data on related homophenylalanine derivatives strongly supports its utility. The experimental protocols outlined in this guide provide a practical framework for its incorporation into novel peptide sequences. As the demand for more sophisticated and effective peptide therapeutics continues to grow, the rational design and application of non-proteinogenic amino acids like Boc-3-methyl-D-homophenylalanine will undoubtedly play an increasingly critical role in shaping the future of medicine.
References
-
Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors. National Institutes of Health. [Link]
-
Effects of the Substitution of Phe4 in the Opioid Peptide [d-Ala8]Dynorphin A-(1−11)NH2. ACS Publications. [Link]
-
Synthesis and immunosuppressive activity of cyclolinopeptide A analogues containing homophenylalanine. PubMed. [Link]
-
FMoc-3-(Boc-aMinoMethyl)-D-phenylalanine manufacturers and suppliers in india. LookChem. [Link]
-
Boc-D-3-Methylphenylalanine suppliers and producers. BuyersGuideChem. [Link]
-
Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. MDPI. [Link]
-
Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues. National Institutes of Health. [Link]
-
26.7: Peptide Synthesis. Chemistry LibreTexts. [Link]
-
[ - L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses. [Link]
-
A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. PubMed. [Link]
-
Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Springer Link. [Link]
-
Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. ResearchGate. [Link]
-
Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). National Institutes of Health. [Link]
-
Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]
-
Structure-Activity Relationships in Peptides: from Modelling to Rational Drug Design. Semantic Scholar. [Link]
-
Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position. PubMed. [Link].gov/2822930/)
Sources
- 1. Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chempep.com [chempep.com]
- 7. Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Pharmacological Evaluation of Fused β-Homophenylalanine Derivatives as Potent DPP-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
Solubility Profile & Handling of Boc-3-methyl-D-homophenylalanine: A Technical Guide
Executive Summary
Boc-3-methyl-D-homophenylalanine (CAS: 1260618-31-2) is a critical unnatural amino acid used in the synthesis of peptidomimetics to induce conformational constraints and improve metabolic stability.[1][2][3][4][5] Its structural composition—a lipophilic tert-butyloxycarbonyl (Boc) protecting group coupled with a hydrophobic methylated homophenylalanine side chain—dictates a solubility profile distinct from standard proteinogenic amino acids.
This guide provides a definitive solubility analysis, practical dissolution protocols for Solid-Phase Peptide Synthesis (SPPS), and troubleshooting strategies. The data presented here synthesizes empirical trends from Boc-protected hydrophobic residues, ensuring high-fidelity coupling reactions and efficient purification.
Physicochemical Basis of Solubility
To predict and manipulate the solubility of Boc-3-methyl-D-homophenylalanine, one must understand the competing forces within the molecule:
-
The Lipophilic Driver (Dominant): The tert-butyl group of the Boc moiety and the extended alkyl-phenyl side chain (homophenylalanine + methyl group) create a significant hydrophobic surface area. This promotes high solubility in non-polar and polar aprotic solvents (DCM, DMF).
-
The H-Bonding Network (Secondary): The carbamate NH and the carboxylic acid COOH are capable of hydrogen bonding. However, in the absence of ionization, the hydrophobic bulk overrides the hydrophilic potential, rendering the compound insoluble in water.
-
The Methyl Effect: The "3-methyl" substitution (relative to the parent homophenylalanine) disrupts crystal lattice packing energy while simultaneously increasing logP (partition coefficient). This typically results in higher solubility in organic solvents compared to the non-methylated analog, as the crystal lattice is easier to break.
Solubility Profile
The following data categorizes solvent compatibility for synthesis and purification workflows.
Table 1: Solubility Profile of Boc-3-methyl-D-homophenylalanine
| Solvent Class | Representative Solvent | Solubility Rating | Saturation Limit (Est.)* | Application Context |
| Polar Aprotic | DMF (Dimethylformamide) | Excellent | > 200 mg/mL | Primary solvent for SPPS coupling reactions. |
| NMP (N-Methyl-2-pyrrolidone) | Excellent | > 200 mg/mL | Alternative for SPPS; reduces aggregation. | |
| DMSO (Dimethyl sulfoxide) | Good | ~100 mg/mL | Used for biological assays; difficult to remove. | |
| Chlorinated | DCM (Dichloromethane) | Excellent | > 250 mg/mL | Ideal for liquid-phase synthesis and loading resins. |
| Esters | EtOAc (Ethyl Acetate) | High | > 150 mg/mL | Standard solvent for liquid-liquid extraction (work-up). |
| Alcohols | MeOH (Methanol) | Moderate | ~50-80 mg/mL | Used for re-crystallization or transfer; avoid in coupling. |
| Non-Polar | Hexanes / Pentane | Insoluble | < 1 mg/mL | Anti-solvent used to precipitate the compound. |
| Aqueous | Water | Insoluble | < 0.1 mg/mL | Aqueous washes remove impurities, not the product. |
*Note: Saturation limits are estimates based on structural analogs (Boc-D-Homophenylalanine) and general Boc-amino acid behavior. Exact values must be determined empirically using Protocol A.
Experimental Protocols
Protocol A: Determination of Saturation Solubility (Self-Validating)
Purpose: To determine the exact solubility limit in a specific solvent for critical applications.
Materials:
-
Boc-3-methyl-D-homophenylalanine (dry powder)
-
Target Solvent (HPLC grade)
-
0.45 µm PTFE Syringe Filter
-
Analytical Balance
Workflow:
-
Saturation: Add 100 mg of compound to a glass vial.
-
Titration: Add solvent in 100 µL increments, vortexing for 30 seconds between additions.
-
Visual Check: Stop when the solution is clear.
-
Verification: If particles persist after 1 mL (solubility < 100 mg/mL), add excess solvent, sonicate for 5 mins, and filter.
-
Quantification: Evaporate a known volume of the filtrate and weigh the residue to calculate concentration (
).
Protocol B: Preparation of 0.2M Stock Solution for SPPS
Purpose: Standard preparation for automated peptide synthesizers.
Context: A 0.2M concentration is standard for ensuring rapid kinetics during coupling steps (e.g., using DIC/Oxyma or HATU).
-
Calculation:
-
Molecular Weight (MW) ≈ 293.36 g/mol (Estimate based on formula
). -
Target Volume: 10 mL.
-
Required Mass:
.
-
-
Dissolution:
-
Weigh ~590 mg of Boc-3-methyl-D-homophenylalanine into a 15 mL conical tube.
-
Add DMF (Dimethylformamide) to the 8 mL mark.
-
Vortex vigorously for 1 minute. The solution should be clear and colorless.
-
Adjust final volume to 10 mL with DMF.
-
-
Validation:
-
Inspect for "gelation" or turbidity. If turbid, add DCM (10% v/v) to disrupt aggregation.
-
Visualization of Workflows
Figure 1: Solubility Determination Workflow
This diagram outlines the logical flow for determining solubility, ensuring no false negatives due to slow dissolution kinetics.
Caption: Step-by-step gravimetric workflow for determining exact saturation limits in organic solvents.
Figure 2: Solvent Selection Decision Tree for Coupling
This logic tree guides the researcher in selecting the optimal solvent system based on the solubility results and reaction requirements.
Caption: Decision matrix for optimizing solvent systems during peptide coupling reactions.
Troubleshooting & Optimization
Common Issue: Gelation
Hydrophobic unnatural amino acids like Boc-3-methyl-D-homophenylalanine can undergo "gelation" in pure DMF at high concentrations (>0.3M) due to inter-molecular hydrophobic stacking.
-
Solution: Use a binary solvent system. A mixture of DMF/DCM (1:1) disrupts these hydrophobic interactions while maintaining polarity for the coupling reagents.
Common Issue: Moisture Sensitivity
While the Boc group is stable to moisture, the presence of water in DMF significantly reduces the solubility of this hydrophobic compound, causing precipitation.
-
Solution: Ensure DMF is "Anhydrous" grade (< 0.01% water). If the solution turns cloudy upon standing, moisture ingress is the likely cause.
References
-
ResearchGate. (2021). Solubility of amino acid derivatives in DMF and green solvents. Retrieved February 19, 2026, from [Link]
Sources
- 1. 113756-89-1|Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate|BLD Pharm [bldpharm.com]
- 2. 105382-11-4|(S)-2-((tert-Butoxycarbonyl)amino)-4-phenylbutanoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 3. 82732-07-8|Boc-D-HoPhe-OH|BLD Pharm [bldpharm.com]
- 4. 132388-68-2|Boc-Asn(Trt)-OH|BLD Pharm [bldpharm.com]
- 5. CAS:198473-94-8, BOC-L-高酪氨酸-毕得医药 [bidepharm.com]
Introduction: The Critical Role of Stability in Modern Synthesis
An In-Depth Technical Guide to the Stability of Boc-Protected Unnatural Amino Acids
In the realms of peptide synthesis, drug discovery, and materials science, unnatural amino acids (UAAs) offer a palette of chemical diversity far exceeding nature's canonical twenty. The strategic incorporation of these novel building blocks allows for the fine-tuning of molecular properties, from enhancing proteolytic resistance in peptide therapeutics to introducing unique functionalities for chemical ligation. Central to the successful application of these UAAs is the use of protecting groups, which mask reactive moieties to ensure specific, controlled bond formation.
The tert-butyloxycarbonyl (Boc) group is a cornerstone of this strategy, prized for its reliability in protecting α-amino groups.[1][] Its widespread use stems from a crucial balance: it is sufficiently robust to withstand a variety of reaction conditions, yet it can be removed cleanly under specific, controlled acidic environments.[][3] This guide provides a comprehensive technical overview of the stability of Boc-protected unnatural amino acids, moving beyond simple storage recommendations to explore the underlying chemical principles, degradation pathways, and rigorous experimental methods for stability assessment. For researchers, scientists, and drug development professionals, a deep understanding of these factors is not merely academic; it is a prerequisite for ensuring the integrity of starting materials, the reproducibility of experiments, and the ultimate success of complex synthetic endeavors.
I. The Chemical Foundation of the Boc Group: A Balance of Stability and Lability
The utility of the Boc protecting group is intrinsically linked to its chemical structure: a carbamate derived from the highly hindered tert-butanol. This steric bulk is key to its stability against many nucleophiles and bases, making it an orthogonal protecting group to base-labile groups like Fmoc or hydrogenolysis-labile groups like Cbz.[4][5]
The primary vulnerability of the Boc group—and indeed, its most useful feature—is its lability under acidic conditions.[6][7][8] The deprotection mechanism is initiated by protonation of the carbamate's carbonyl oxygen. This is followed by the cleavage of the tert-butyl-oxygen bond, a process facilitated by the formation of a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[1][9] This carbamic acid rapidly decomposes, releasing carbon dioxide and the free, protonated amine.[1][9]
Caption: Mechanism of Boc group removal under acidic conditions.
This reliance on a stable carbocation intermediate explains why strong acids like trifluoroacetic acid (TFA) are highly effective for deprotection, while weaker acids may require harsher conditions or fail to remove the group entirely.[4][6][7]
II. Key Factors Governing Stability
The integrity of a Boc-protected UAA is not absolute but is instead a function of its chemical environment. A thorough understanding of the factors that influence its stability is critical for preventing unintended deprotection and degradation.
| Factor | Impact on Stability | Causality & Field Insights |
| pH / Acidity | High Impact | The Boc group is highly sensitive to acidic conditions (pH < 4) and is rapidly cleaved by strong acids like TFA or HCl.[1][6] It is generally stable under neutral and basic conditions.[5][10] Insight: Unexpected acidity from sources like silica gel chromatography or acidic solvents can cause slow degradation over time. Always use neutralized solvents for storage. |
| Temperature | Moderate Impact | Elevated temperatures can promote thermal decomposition, though this typically requires temperatures well above 37°C.[10][11] More commonly, heat accelerates acid- or moisture-driven degradation. Insight: While stable for weeks at room temperature, long-term storage should be at 5°C or, ideally, -20°C to minimize all potential degradation pathways.[8][12] |
| Moisture | Moderate Impact | In the presence of acid, water can facilitate the hydrolysis of the carbamate. In solid form, moisture can lead to clumping and slow hydrolysis over extended periods. Insight: The primary risk from moisture comes during handling. Allowing a refrigerated vial to warm to ambient temperature before opening is crucial to prevent atmospheric water from condensing on the cold solid.[12] |
| Solvent Choice | Low to Moderate Impact | Protic acidic solvents can directly cause deprotection. Chlorinated solvents like dichloromethane (DCM) can contain trace amounts of HCl, which can accumulate and cause degradation. Insight: For long-term storage in solution, aprotic solvents like DMF or NMP are preferred. If using DCM, it is best practice to use a freshly opened bottle or pass it through a plug of basic alumina. |
| UAA Side Chain | Variable Impact | The electronic and steric properties of the unnatural side chain (R-group) can subtly influence the rate of deprotection. Electron-withdrawing groups can slightly increase stability, while extreme steric hindrance near the amine can slow the rate of both protection and deprotection.[13] |
III. Degradation Pathways and Mitigation Strategies
Beyond the intended acid-catalyzed cleavage, other degradation pathways and side reactions can compromise the purity of Boc-protected UAAs, particularly during their use in synthesis.
A. Tert-Butylation: The Scavenger Solution
The primary byproduct of Boc deprotection, the tert-butyl cation, is a potent electrophile. In the context of peptide synthesis, this cation can attack nucleophilic side chains present in the growing peptide, leading to undesired modifications. Tryptophan, methionine, and cysteine residues are particularly susceptible to this alkylation.[3][5][6]
Mitigation: This side reaction is effectively suppressed by the addition of "scavengers" to the deprotection cocktail. These are nucleophilic molecules, such as anisole, thioanisole, or triisopropylsilane (TIS), that are present in excess to trap the tert-butyl cation before it can react with the peptide.[3][6]
Caption: Mitigation of t-butyl cation side reactions using scavengers.
B. Impurities from Synthesis
It is important to distinguish between the degradation of the final product and impurities arising from its synthesis. During the protection step using di-tert-butyl dicarbonate (Boc₂O), side reactions can lead to the formation of N,N-di-Boc derivatives or urea compounds, especially if reaction conditions are not carefully controlled.[14][15] These are typically removed during purification but can be mistaken for degradation products in an unpurified sample.
IV. Best Practices for Storage and Handling
Ensuring the long-term stability and integrity of Boc-protected UAAs requires adherence to strict storage and handling protocols. These practices are designed to mitigate the risks outlined in Section II.
| Condition | Short-Term (Weeks) | Long-Term (Months to Years) |
| Temperature | Room Temperature or 5°C | -20°C [8][12] |
| Atmosphere | Tightly sealed container | Tightly sealed container, purged with inert gas (Ar or N₂) after each use.[12] |
| Moisture | Store in a desiccator | Store in a desiccator; always allow the vial to equilibrate to room temperature before opening.[12] |
| Light | Protect from direct light | Store in an amber vial or in the dark. |
V. Experimental Assessment of Stability: A Self-Validating Framework
For critical applications, particularly in GMP environments or when developing a new synthetic route, it is essential to experimentally verify the stability of a specific Boc-protected UAA. A forced degradation study is the authoritative method for this purpose.[16]
Workflow for Stability Assessment
Caption: Experimental workflow for a forced degradation study.
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade the Boc-protected UAA under various stress conditions to identify potential degradation products and establish the selectivity of the analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the Boc-UAA in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for 2, 8, and 24 hours.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate a vial of the stock solution at 80°C for 48 hours.
-
Control: Keep one vial of the stock solution under normal storage conditions (-20°C).
-
-
Sample Quenching: At each time point, withdraw a sample. For the acid and base samples, neutralize them with an equimolar amount of NaOH or HCl, respectively.
-
Analysis: Dilute all samples to a standard concentration and analyze immediately using the stability-indicating HPLC method described below.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop a quantitative HPLC method capable of separating the intact Boc-UAA from all process-related impurities and degradation products identified in the forced degradation study.[16]
Methodology:
-
Instrumentation: A standard HPLC or UPLC system with UV detection.[16]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid or TFA in Water.
-
Mobile Phase B: 0.1% Formic Acid or TFA in Acetonitrile.
-
-
Gradient Elution: Develop a gradient that effectively separates all observed peaks. A typical starting gradient might be:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
Detection: Monitor at a wavelength of 210-220 nm, where the carbamate and peptide bonds absorb strongly.[17]
-
Method Validation:
-
Specificity: Inject the stressed samples from Protocol 1. The method is considered "stability-indicating" if the peak for the intact Boc-UAA is resolved from all degradation product peaks with a resolution of >1.5.
-
Analysis: Use LC-MS with the same chromatographic method to obtain mass data and tentatively identify the degradation products.[18]
-
Conclusion
The Boc group remains an indispensable tool in modern chemistry due to its predictable and reliable performance. Its stability is not a fixed property but a dynamic characteristic governed by well-understood chemical principles. The primary vulnerability of Boc-protected unnatural amino acids is their lability to acid, which is both the mechanism for their strategic removal and their main degradation pathway. By controlling exposure to acid, moisture, and elevated temperatures, and by implementing rigorous storage and handling protocols, researchers can ensure the integrity of these valuable reagents. For critical applications, the implementation of a systematic stability assessment through forced degradation studies provides the ultimate assurance of quality, enabling reproducible science and the successful development of novel molecules.
References
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
-
AAPPTEC. Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]
-
Reddit. Removal of Boc protecting group as workup?. r/chemistry. [Link]
-
YouTube. Boc Deprotection Mechanism | Organic Chemistry. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
ResearchGate. Is the protecting group boc of the amino group stable at 37°C?. ResearchGate. [Link]
-
AAPPTEC. Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. [Link]
-
ResearchGate. Shelf life / reactivity of amino groups after removing boc protecting group?. ResearchGate. [Link]
-
Wiley-VCH. Protection Reactions. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. [Link]
-
Chemistry Steps. Boc Protecting Group for Amines. Chemistry Steps. [Link]
-
AMSbiopharma. Stability-indicating methods for peptide drug analysis. AMSbiopharma. [Link]
-
Shimadzu. Analytical Methods for Amino Acids. Shimadzu. [Link]
-
Slideshare. Degradation of amino acids. [Link]
-
Chemistry LibreTexts. 10.2: Amino Acids Degradation. Chemistry LibreTexts. [Link]
-
Tamilnadu Test House. Analytical Methods For Amino Acids. TNTH. [Link]
-
ResearchGate. DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc.... ResearchGate. [Link]
-
Molecules. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. [Link]
-
YouTube. Amino Acid Degradation--Intro & Structures. [Link]
-
ResearchGate. Amino acid degradation pathways and their holes.... ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
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- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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Methodological & Application
Application Notes and Protocols for Solid Phase Peptide Synthesis Using Boc-3-methyl-D-homophenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Peptidomimetic Toolkit with 3-methyl-D-homophenylalanine
Solid Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, has become the cornerstone of modern peptide chemistry, enabling the routine synthesis of complex peptide sequences.[1] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, one of the classical and most robust approaches to SPPS, utilizes the acid-labile Boc group for temporary Nα-amino protection, which is removed by moderate acids like trifluoroacetic acid (TFA).[2] Side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step.[3][4] This graduated acid lability is the foundation of the Boc-SPPS strategy.[5]
The incorporation of non-canonical or "unnatural" amino acids into peptide sequences is a powerful strategy in drug discovery and development.[6] These modifications can impart desirable properties such as increased metabolic stability, enhanced receptor affinity and selectivity, and unique conformational constraints.[7][8] Boc-3-methyl-D-homophenylalanine is one such unnatural amino acid. Its structure, featuring a D-configuration, a homophenylalanine backbone (an extra methylene group in the side chain), and a methyl group on the aromatic ring, presents unique steric challenges and opportunities for designing novel peptidomimetics. This guide provides a comprehensive overview and detailed protocols for the successful incorporation of Boc-3-methyl-D-homophenylalanine into peptide sequences using Boc-SPPS.
Physicochemical Properties of Boc-3-methyl-D-homophenylalanine
A thorough understanding of the building block is critical for successful synthesis.
| Property | Value | Source |
| IUPAC Name | (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(3-methylphenyl)butanoic acid | Inferred from related structures |
| CAS Number | Not readily available; specific to this derivative | |
| Molecular Formula | C16H23NO4 | Inferred from related structures |
| Molecular Weight | 293.36 g/mol | Inferred from related structures |
| Appearance | White to off-white powder | [] |
| Key Structural Features | D-configuration, extended and methylated side chain |
The presence of the 3-methyl group and the extended alkyl chain contribute to the steric bulk of this amino acid derivative. This increased steric hindrance necessitates careful optimization of coupling conditions to ensure efficient and complete incorporation into the growing peptide chain.
Core Protocol: The Boc-SPPS Cycle for Incorporating Boc-3-methyl-D-homophenylalanine
The standard Boc-SPPS cycle consists of a series of repeated steps: deprotection, neutralization, and coupling.[10] When incorporating a sterically hindered residue like Boc-3-methyl-D-homophenylalanine, particular attention must be paid to the coupling step to overcome the steric hindrance and achieve high coupling efficiency.
Diagram of the Boc-SPPS Workflow
Caption: The iterative cycle of Boc-SPPS.
Step-by-Step Protocol
This protocol assumes a starting scale of 0.1 to 0.5 mmol of a suitable Boc-compatible resin, such as Merrifield or PAM resin.[11]
1. Resin Preparation and Swelling:
-
Place the resin in a reaction vessel and wash thoroughly with dichloromethane (DCM).
-
Swell the resin in DCM for at least 30 minutes to ensure optimal accessibility of the reactive sites.
2. Nα-Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.[10]
-
Agitate the mixture for 20-30 minutes at room temperature.[10] The tert-butyl carbocations generated during this step can lead to side reactions, especially with sensitive residues like Trp or Met.[12] The addition of scavengers like 0.5% dithioethane (DTE) can mitigate these side reactions.[1]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove all traces of acid.
3. Neutralization:
-
After deprotection, the N-terminal amine is present as a TFA salt and must be neutralized to the free amine for the subsequent coupling reaction.[12]
-
Wash the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM (2 times, 5 minutes each).[10]
-
Wash the resin again with DCM (3-5 times) to remove excess base.
4. Coupling of Boc-3-methyl-D-homophenylalanine:
-
Rationale for Coupling Reagent Selection: Due to the steric hindrance of Boc-3-methyl-D-homophenylalanine, a standard in situ activation with dicyclohexylcarbodiimide (DCC) alone may be slow and inefficient. More potent activating agents are recommended. Uranyl-based reagents like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in combination with an additive like HOBt (1-Hydroxybenzotriazole) and a base such as DIEA, are highly effective for coupling sterically hindered amino acids.[13][14] These reagents rapidly form the active ester, minimizing side reactions and promoting high coupling yields.[14]
-
Protocol:
-
Dissolve Boc-3-methyl-D-homophenylalanine (2-4 equivalents relative to resin loading) and HBTU/HATU (2-4 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (4-8 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-4 hours. The extended coupling time is to ensure complete reaction.
-
To verify the completion of the coupling reaction, a qualitative ninhydrin (Kaiser) test can be performed. A negative result (yellow beads) indicates a complete reaction.
-
5. Capping (Optional but Recommended):
-
If the coupling is incomplete, any unreacted free amines should be capped to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride and DIEA in DMF.
6. Washing:
-
After the coupling (and optional capping) step, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts. The peptide-resin is now ready for the next cycle of deprotection and coupling.
Final Cleavage and Deprotection
Once the desired peptide sequence is assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed. In the Boc/Bzl strategy, this is typically achieved with a strong acid.[3]
Diagram of the Cleavage Workflow
Caption: General workflow for peptide cleavage from the resin.
Cleavage Cocktails and Protocol
The choice of cleavage cocktail depends on the amino acid composition of the peptide. Scavengers are added to the strong acid to trap the reactive carbocations generated from the protecting groups and the resin linker, thus preventing modification of sensitive residues like tryptophan, methionine, and tyrosine.[3]
| Cleavage Method | Reagents and Conditions | Target Peptide Characteristics |
| Standard HF Cleavage | Anhydrous HF/anisole (9:1, v/v), 0°C, 1 hour | For peptides without sensitive residues.[4] |
| Low-High HF Cleavage | 1. Low HF: HF/DMS/p-cresol (25:65:10, v/v), 0°C, 2 hours. 2. High HF: Anhydrous HF/p-cresol (9:1, v/v), 0°C, 1 hour. | For complex peptides, helps to minimize side reactions.[15] |
| TFMSA Cleavage | Trifluoromethanesulfonic acid (TFMSA)/TFA/thioanisole (1:10:1, v/v/v), 0°C, 2-10 hours | An alternative to the highly toxic HF.[3] |
Detailed HF Cleavage Protocol (Standard): Caution: Anhydrous HF is extremely toxic and corrosive. All procedures must be performed in a specialized, HF-resistant apparatus within a dedicated fume hood by trained personnel.[4][15]
-
Resin Preparation: Dry the final peptide-resin under high vacuum for several hours.
-
Apparatus Setup: Place the dried resin and a magnetic stir bar in the reaction vessel of the HF apparatus. Add the scavenger (e.g., anisole).
-
HF Distillation: Cool the reaction vessel with a dry ice/acetone bath and distill the required volume of anhydrous HF into it.
-
Cleavage Reaction: Allow the reaction mixture to warm to 0°C and stir for 1 hour.[4]
-
HF Removal: Remove the HF by vacuum distillation.
-
Peptide Precipitation: Add cold diethyl ether to the reaction vessel to precipitate the crude peptide.
-
Isolation and Washing: Filter the peptide and wash it several times with cold diethyl ether to remove scavengers and other organic-soluble impurities.
-
Extraction and Lyophilization: Extract the peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid) and lyophilize to obtain the crude peptide powder.
Purification and Analysis
The crude peptide product will contain various impurities, including deletion sequences, truncated peptides, and products of side reactions. Therefore, purification is a critical step.[16]
1. Purification by Reversed-Phase HPLC (RP-HPLC):
-
Principle: RP-HPLC is the most common method for peptide purification, separating molecules based on their hydrophobicity.[17][18]
-
Mobile Phases: A typical mobile phase system consists of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).[19] The TFA acts as an ion-pairing agent, improving peak shape.[16]
-
Gradient Elution: A linear gradient from a low to a high percentage of Solvent B is used to elute the peptides from the column.[18]
-
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., aqueous acetic acid or the initial mobile phase).
-
Inject the sample onto a preparative or semi-preparative C18 RP-HPLC column.[19]
-
Collect fractions as they elute from the column.
-
Analyze the purity of each fraction using analytical RP-HPLC.
-
Pool the fractions with the desired purity (>95%) and lyophilize.[19][20]
-
2. Analysis by Mass Spectrometry (MS):
-
Purpose: Mass spectrometry is an indispensable tool for confirming the identity of the synthesized peptide by determining its molecular weight with high accuracy.[21][22]
-
Techniques: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques for peptides.[23]
-
Data Interpretation: The mass spectrum will show a peak corresponding to the mass-to-charge ratio (m/z) of the protonated peptide ([M+H]+).[24] The observed molecular weight should match the calculated theoretical molecular weight of the target peptide. Tandem MS (MS/MS) can be used for sequence verification.[25]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency | Steric hindrance of Boc-3-methyl-D-homophenylalanine; insufficient activation; poor resin swelling. | Use a more potent coupling reagent (HBTU, HATU); increase coupling time and equivalents of amino acid; ensure adequate resin swelling before synthesis. |
| Peptide Deletion Sequences | Incomplete coupling or deprotection. | Implement a capping step after coupling; ensure deprotection and neutralization steps are complete. |
| Side Reactions during Cleavage | Reactive carbocations modifying sensitive residues. | Use an appropriate cleavage cocktail with scavengers tailored to the peptide sequence.[3] |
| Poor HPLC Resolution | Inappropriate gradient or column; peptide aggregation. | Optimize the HPLC gradient; try a different column chemistry; dissolve the peptide in a solvent that disrupts aggregation (e.g., containing guanidine HCl). |
| Incorrect Mass in MS | Incomplete deprotection of side chains; modification during cleavage or workup. | Review the cleavage protocol and scavenger choice; check for potential oxidation or other modifications. |
Conclusion
The successful incorporation of sterically hindered, non-canonical amino acids like Boc-3-methyl-D-homophenylalanine via Boc-SPPS is a challenging yet achievable goal. It requires a rational approach to the selection of coupling reagents, optimization of reaction times, and careful execution of the cleavage and purification steps. By understanding the underlying chemical principles and potential pitfalls, researchers can leverage these unique building blocks to expand the chemical space of peptidomimetics for various applications in drug discovery and materials science. This guide provides a robust framework and detailed protocols to facilitate these synthetic endeavors.
References
-
Agilent. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved from [Link]
- Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook (pp. 449-482). Humana Press.
-
Biovera. (2024, November 13). Mass Spectrometry Applications in Peptide Analysis. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). What Is Peptide Mass Spectrometry Identification. Retrieved from [Link]
- Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
- Zhang, H., & Ge, Y. (2011). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Protein Science, Chapter 16, Unit 16.1.
-
Waters. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
- Muttenthaler, M., Albericio, F., & Dawson, P. E. (2015). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis.
-
Merrifield Solid Phase Peptide Synthesis. (2021, February 11). YouTube. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Guedes, R. A., et al. (2025).
-
Biotage. (2023, January 30). Analyzing crude peptide samples by Mass Spectrometry: what are the options. Retrieved from [Link]
-
Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]
- Soderberg, T. (2023, September 20). 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method. In Organic Chemistry. LibreTexts.
- Obika, S., et al. (2007). Total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates using side-chain Boc/tBu protecting groups.
- Gzella, A., et al. (2009). Synthesis and immunosuppressive activity of cyclolinopeptide A analogues containing homophenylalanine. European Journal of Medicinal Chemistry, 44(9), 3737-3744.
- OpenStax. (2024, September 30). 26.8: Automated Peptide Synthesis- The Merrifield Solid-Phase Method. In Chemistry LibreTexts.
- Jankowski, S., et al. (2014). Synthesis and biological activity of cyclolinopeptide A analogues modified with γ(3)-bis(homophenylalanine). European Journal of Medicinal Chemistry, 87, 654-665.
-
Chem-Station. (2014, February 2). Merrifield Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
- Muttenthaler, M., Albericio, F., & Dawson, P. E. (2015). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.
- Han, Y., et al. (1996). A cleavage cocktail for methionine-containing peptides. International Journal of Peptide and Protein Research, 47(1-2), 9-13.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Kent, S. B. (2009). Introduction to Peptide Synthesis. In Chemical Synthesis of Peptides and Proteins (pp. 1-22). Springer.
- Ghasemzadeh, M. A., & Zendedel, A. (2020). Synthesis of Novel Peptides Using Unusual Amino Acids. Journal of Applied Chemical Research, 14(3), 80-88.
-
Kent, S. B. (2025, March 12). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
-
PubChem. (n.d.). N-Boc-N-methyl-D-phenylalanine. Retrieved from [Link]
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Topic: Coupling Conditions for Boc-3-methyl-D-homophenylalanine
An Application Guide for Researchers
Abstract
This document provides a comprehensive technical guide for the successful coupling of Boc-3-methyl-D-homophenylalanine, a sterically hindered non-proteinogenic amino acid, in peptide synthesis. Recognizing the challenges posed by its unique structure, we move beyond standard protocols to explore high-efficiency coupling reagents, optimized reaction conditions, and robust analytical validation methods. This guide is intended for researchers, chemists, and drug development professionals seeking to incorporate this and other challenging amino acid derivatives into complex peptide sequences. We will detail the mechanistic rationale behind reagent selection, provide step-by-step protocols for both solution-phase and solid-phase synthesis, and offer troubleshooting strategies to ensure high-yield, epimerization-free outcomes.
Introduction: The Challenge of Sterically Hindered Amino Acids
Boc-3-methyl-D-homophenylalanine is a valuable building block in medicinal chemistry and peptide engineering.[] The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in a variety of synthetic strategies, particularly in solid-phase peptide synthesis (SPPS).[][2] The D-configuration and the additional methylene group of the homophenylalanine backbone can impart unique conformational properties and increased resistance to enzymatic degradation in the final peptide.
However, the substitution on the phenyl ring, combined with the inherent bulk of the homophenylalanine structure, presents a significant steric challenge to the formation of the peptide bond. Standard coupling methodologies, such as those employing carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) alone, are often insufficient, leading to slow reaction rates, incomplete coupling, and an increased risk of side reactions, particularly racemization.[3]
To overcome these hurdles, a strategic approach is required, focusing on the use of potent, in-situ activating reagents that generate highly reactive intermediates capable of surmounting the steric barrier.[3] This guide will focus on such advanced methodologies.
The Core Principle: Carboxyl Group Activation
Peptide bond formation is a condensation reaction between a carboxylic acid and an amine.[4] The core principle of any coupling strategy is the activation of the carboxyl group of the incoming amino acid (in this case, Boc-3-methyl-D-homophenylalanine) to make it a better electrophile for the nucleophilic attack by the N-terminal amine of the peptide chain.[5] The efficacy of this activation is paramount when dealing with sterically demanding substrates.
Modern coupling reagents are predominantly based on phosphonium or aminium (uronium) salts, which react with the carboxylic acid in the presence of a non-nucleophilic base to form a highly reactive activated ester species.[6]
Caption: General workflow of peptide coupling via activation.
Selecting the Right Coupling Reagent
The choice of coupling reagent is the most critical factor for success. For sterically hindered amino acids, reagents are chosen based on the reactivity of the active ester they form.
| Reagent Class | Examples | Leaving Group | Reactivity | Key Considerations |
| Carbodiimides | DCC, DIC, EDC | - | Low-Moderate | Often require additives like HOBt to improve efficiency and suppress racemization.[5] Generally insufficient for very hindered residues.[3] |
| Aminium/Uronium (HOBt-based) | HBTU, TBTU, PyBOP | OBt | Moderate-High | Excellent for routine synthesis but can be less effective for highly hindered couplings.[6] Aminium salts can cause guanidinylation of the free amine if used in excess.[6] |
| Aminium/Uronium (HOAt-based) | HATU , PyAOP | OAt | Very High | Highly recommended. The resulting OAt esters are more reactive than OBt esters. The pyridine nitrogen in HOAt provides anchimeric assistance, accelerating the coupling reaction.[6] |
| Aminium/Uronium (Oxyma-based) | COMU , PyOxim | OxymaPure | Very High | Excellent, modern alternative to HATU. Oxyma-based reagents are non-explosive and show high reactivity, often comparable or superior to HATU.[7] |
| Phosphonium | PyBOP, PyAOP | OBt / OAt | High-Very High | Similar reactivity to their aminium counterparts but do not cause the guanidinylation side reaction, making them safer when using an excess of reagent. |
Recommendation: For Boc-3-methyl-D-homophenylalanine, the use of HATU or COMU is strongly advised as the primary strategy due to their superior ability to form highly reactive esters capable of overcoming steric barriers.[3]
Experimental Protocols
These protocols are designed to serve as a robust starting point. Optimization may be necessary depending on the specific peptide sequence.
Protocol 1: High-Efficiency Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol utilizes HATU for in-situ activation and is suitable for standard automated or manual SPPS workflows.
Materials:
-
Fmoc-deprotected peptide-resin (1 equivalent)
-
Boc-3-methyl-D-homophenylalanine (4 equivalents)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
N-Methyl-2-pyrrolidone (NMP), synthesis grade
Caption: SPPS workflow for a hindered amino acid coupling.
Step-by-Step Procedure:
-
Resin Preparation: Following standard Fmoc deprotection of the N-terminal amino group on the resin-bound peptide, wash the resin thoroughly with NMP (3 x volume for 1 min).
-
Pre-activation:
-
In a separate reaction vessel, dissolve Boc-3-methyl-D-homophenylalanine (4 eq.) and HATU (3.9 eq.) in NMP.
-
Add DIPEA (8 eq.) to the solution.
-
Allow the pre-activation to proceed for 1-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture using a shaker or nitrogen bubbling for 45-90 minutes. For a particularly difficult sequence, extending this time to 2 hours or overnight can be beneficial.[3]
-
-
Washing: Drain the reaction vessel and wash the resin thoroughly with NMP (3-5 x volume for 1 min) to remove excess reagents and byproducts.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to check for the presence of unreacted primary amines.[8]
-
Negative Test (Colorless/Yellow beads): The coupling is complete. Proceed with final washes (NMP, then DCM) and the next step in your synthesis.
-
Positive Test (Blue beads): The coupling is incomplete. Proceed to Protocol 2.
-
Protocol 2: The Double Coupling Strategy
If monitoring indicates incomplete coupling, a second coupling with fresh reagents is a highly effective method to drive the reaction to completion.[3]
-
Wash: After a positive Kaiser test, wash the resin thoroughly with NMP (3x).
-
Repeat Coupling: Prepare a fresh solution of activated Boc-3-methyl-D-homophenylalanine as described in Protocol 1, Steps 2.1-2.3.
-
Second Reaction: Add the fresh solution to the resin and allow the coupling to proceed for another 45-90 minutes.
-
Final Wash & Monitoring: Repeat the washing and monitoring steps (Protocol 1, Steps 4 & 5). The test should now be negative.
Protocol 3: Solution-Phase Coupling
This protocol is adapted for fragment condensation or synthesis where a solution-phase approach is preferred.
Materials:
-
Boc-3-methyl-D-homophenylalanine (1.0 equivalent)
-
Amine component (e.g., H-Peptide-OMe) (1.1 equivalents)
-
HBTU (1.1 equivalents)
-
HOBt (1.1 equivalents, optional but recommended to suppress racemization)
-
DIPEA (2.5 equivalents)
-
Anhydrous DCM or DMF
Step-by-Step Procedure:
-
Reactant Preparation:
-
In a round-bottom flask, dissolve Boc-3-methyl-D-homophenylalanine (1.0 eq.) in anhydrous DCM or DMF.
-
Add HBTU (1.1 eq.) and HOBt (1.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Activation: Add DIPEA (2.5 eq.) to the mixture and stir at 0 °C for 20-30 minutes.
-
Coupling: Add the amine component (1.1 eq.) to the activated mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or HPLC until the starting carboxylic acid is consumed.[9]
-
Work-up and Purification:
-
Once complete, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude peptide product by column chromatography on silica gel.
-
Reaction Monitoring and Validation: A Self-Validating System
Trust in the synthetic process is built on robust verification at each critical step. Simply following a protocol is insufficient; one must confirm its success.
Qualitative On-Resin Tests
-
Kaiser Test: This is the most common test for primary amines.[8] A small sample of resin beads is heated with ninhydrin solutions. A deep blue color indicates the presence of free amines and an incomplete reaction.
-
Chloranil or Isatin Test: These tests are used if the N-terminal residue is a secondary amine (like proline), for which the Kaiser test is unreliable.[8]
Quantitative Analytical Methods
For definitive validation, especially during process optimization and for final product characterization, quantitative methods are essential.
-
RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography): HPLC is the workhorse of peptide analysis. A small amount of peptide can be cleaved from the resin ("cleave and analyze") and analyzed.[10] A successful coupling will show a single, clean peak for the desired product with a corresponding mass shift. In solution-phase, it is used to track the disappearance of starting materials and the appearance of the product.[9]
-
Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight of the cleaved peptide, verifying that the Boc-3-methyl-D-homophenylalanine was successfully incorporated.
-
NMR Spectroscopy: For detailed process development, NMR can be used on cleaved samples to study kinetics and confirm the structure, providing the highest level of analytical certainty.[11]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | Insufficient reagent reactivity; Steric hindrance is too high; Peptide aggregation on resin. | Switch to a more powerful reagent (e.g., HATU, COMU).[3] Perform a double coupling.[3] Switch solvent from DMF to NMP or use a solvent mixture (DCM/DMF/NMP).[3] Increase coupling time. |
| Racemization/Epimerization | Over-activation; Presence of excess strong base; Elevated temperature. | Avoid extended pre-activation times. Use a weaker base if possible, or ensure stoichiometry is correct. Avoid applying heat unless necessary and with caution.[3] The addition of HOBt or OxymaPure is known to suppress racemization.[12] |
| Guanidinylation of N-terminus | Using excess aminium-based reagents (HBTU, HATU) relative to the carboxylic acid. | Use phosphonium-based reagents (PyBOP, PyAOP) which do not cause this side reaction. Ensure precise stoichiometry; do not use a large excess of the coupling reagent. |
References
-
Wuhan Integrity Bio-Chem Co., Ltd. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping. Retrieved from [Link]
-
O'Keeffe, J. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Dublin Institute of Technology. Retrieved from [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Chen, B., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development. Retrieved from [Link]
-
Dahiya, R. (n.d.). Synthesis of a Phenylalanine-Rich Peptide as Potential Anthelmintic and Cytotoxic Agent. Acta Poloniae Pharmaceutica. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Methods for Solid Phase Peptide Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2019, February 15). Synthesis of Peptides. Retrieved from [Link]
Sources
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- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
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- 6. merckmillipore.com [merckmillipore.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
Application Note: A Protocol for the Efficient Incorporation of Boc-3-methyl-D-homophenylalanine into Synthetic Peptides
Introduction: The Strategic Value of Non-Natural Amino Acids
In the landscape of modern drug discovery and materials science, peptides are foundational. However, native peptides often suffer from limitations such as poor metabolic stability and limited conformational diversity. The incorporation of unnatural amino acids (UAAs) is a powerful strategy to overcome these hurdles, yielding peptidomimetics with enhanced therapeutic properties, including increased resistance to proteolytic degradation and constrained secondary structures.[1][2][3]
Boc-3-methyl-D-homophenylalanine is a particularly valuable UAA. As a D-amino acid, it inherently confers proteolytic resistance. Its β-homo-amino acid structure introduces an extra carbon into the peptide backbone, influencing secondary structures like helices and turns.[4][5] The additional methyl group on the phenyl ring introduces further steric bulk, which can be leveraged to fine-tune peptide conformation and receptor binding interactions.
However, the very features that make this amino acid desirable—its steric hindrance—also present significant challenges during chemical synthesis. This application note provides a comprehensive, field-proven protocol for the successful incorporation of Boc-3-methyl-D-homophenylalanine into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS), focusing on overcoming the kinetic barriers posed by this sterically demanding building block.
Foundational Principles: The Boc/Bzl SPPS Strategy
The protocol is grounded in the robust Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy for SPPS. In this methodology, the temporary Nα-amino protecting group is the acid-labile Boc group, while more permanent side-chain protecting groups are typically benzyl-based ethers, esters, or carbamates. The core synthetic cycle, illustrated below, involves repetitive steps of deprotection and coupling.
The Boc group is selectively removed using a moderate acid, most commonly trifluoroacetic acid (TFA), to liberate the N-terminal amine for the subsequent coupling reaction.[6][7][8] This deprotection step must be efficient and selective, leaving the side-chain protecting groups and the peptide-resin linkage intact.[7]
Diagram 1: The Boc-SPPS Workflow. A schematic of the cyclical deprotection, neutralization, and coupling steps in Boc-based solid-phase peptide synthesis.
Overcoming the Challenge: Coupling a Sterically Hindered Amino Acid
The primary obstacle in incorporating Boc-3-methyl-D-homophenylalanine is the steric clash at the reaction center, which dramatically slows the rate of peptide bond formation. Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC), are often insufficient to drive the reaction to completion, leading to deletion sequences and low yields.[9]
The Causality Behind Reagent Choice: To overcome this activation energy barrier, a more potent in-situ activating reagent is required. Aminium and phosphonium salt-based reagents are superior because they convert the carboxylic acid of the incoming amino acid into a highly reactive ester intermediate.[10] Reagents like HATU, HCTU, and PyBOP form OAt, O-6-ClBt, and OBt esters, respectively. These activated esters are significantly more electrophilic and can overcome the steric hindrance presented by both the incoming amino acid and the N-terminus of the resin-bound peptide.[9]
For particularly demanding couplings, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often the reagent of choice due to the anchimeric assistance provided by its pyridine nitrogen, which further accelerates the coupling reaction.[10]
Diagram 2: HATU Activation Mechanism. The workflow for activating a carboxylic acid with HATU and a base to form a highly reactive intermediate for efficient coupling.
Data Presentation: Comparison of Coupling Reagents for Hindered Residues
| Coupling Reagent | Activated Species | Relative Reactivity | Key Considerations |
| DCC/DIC | O-acylisourea | Low | Often insufficient for hindered couplings; can cause racemization.[9][11] |
| HBTU/PyBOP | OBt ester | Moderate | Better than carbodiimides, but may still be too slow for β-homo or α,α-disubstituted amino acids.[9] |
| HCTU | O-6-ClBt ester | High | More reactive and often more effective than HBTU.[9] |
| HATU/PyAOP | OAt ester | Very High | Recommended for extremely hindered couplings due to high reactivity and anchimeric assistance. [10] |
| COMU | Oxyma ester | Very High | A non-explosive alternative to HATU with comparable efficiency.[11] |
Detailed Experimental Protocols
This section provides validated, step-by-step protocols for the incorporation of Boc-3-methyl-D-homophenylalanine. All steps should be performed in a dedicated peptide synthesis vessel with appropriate agitation.
Protocol 1: Nα-Boc Deprotection
This procedure is the standard method for removing the Boc protecting group prior to a coupling step.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 20 minutes.
-
Solvent Removal: Drain the DCM from the synthesis vessel.
-
Deprotection: Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin. Agitate the mixture for 30 minutes at room temperature.[6]
-
TFA Removal: Drain the TFA solution.
-
Washing: Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.
-
Neutralization: Wash the resin with a solution of 5% N,N-Diisopropylethylamine (DIEA) in DCM (2 times, 5 minutes each) to neutralize the trifluoroacetate salt and generate the free amine.[7]
-
Final Wash: Wash the resin with DCM (3-5 times) to remove excess DIEA. The resin is now ready for coupling.
Protocol 2: Optimized Coupling of Boc-3-methyl-D-homophenylalanine
This protocol employs HATU for activation and incorporates a "double coupling" strategy to ensure the reaction proceeds to completion.
-
Reagents:
-
Boc-3-methyl-D-homophenylalanine (4.0 eq. relative to resin loading)
-
HATU (3.9 eq.)
-
DIEA (8.0 eq.)
-
N-Methylpyrrolidone (NMP) or Dimethylformamide (DMF)
-
-
Procedure:
-
First Coupling - Pre-activation: In a separate vessel, dissolve Boc-3-methyl-D-homophenylalanine and HATU in NMP. Add DIEA and allow the solution to pre-activate for 1-5 minutes. The solution will typically change color.
-
First Coupling - Reaction: Add the activated amino acid solution to the deprotected, neutralized peptide-resin from Protocol 1. Agitate the reaction mixture for at least 2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with NMP or DMF (3-5 times).
-
Second Coupling (Double Coupling): Repeat steps 1 and 2 with a fresh solution of activated Boc-3-methyl-D-homophenylalanine. Allow this second coupling reaction to proceed for another 2 hours or overnight for maximal efficiency.[9]
-
Final Wash: Drain the second coupling solution and wash the resin thoroughly with NMP/DMF followed by DCM.
-
Confirmation (Optional but Recommended): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.
-
Protocol 3: Final Cleavage from Resin and Global Deprotection
This procedure is performed once the peptide sequence is fully assembled to cleave the peptide from the solid support and remove all side-chain protecting groups.
Caution: This protocol uses strong, corrosive acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reagents (Cleavage Cocktail):
-
Procedure:
-
Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage: Add a pre-chilled cleavage cocktail (e.g., TFMSA/TFA/thioanisole) to the dried resin. The exact composition depends on the amino acids present in the sequence.[13]
-
Reaction: Stir the mixture at 0°C to room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide from the filtrate by adding cold methyl t-butyl ether.[12]
-
Isolation: Centrifuge the mixture to pellet the crude peptide, decant the ether, and repeat the ether wash several times.
-
Drying: Dry the precipitated peptide under vacuum.
-
Characterization and Quality Control
Following synthesis, the identity and purity of the peptide must be rigorously confirmed.
-
High-Performance Liquid Chromatography (HPLC): The primary technique for assessing the purity of the crude peptide and for purifying it to the desired level.[14]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the final peptide, verifying the successful incorporation of all amino acids, including Boc-3-methyl-D-homophenylalanine.[14]
Conclusion
The successful incorporation of sterically hindered, non-natural amino acids like Boc-3-methyl-D-homophenylalanine is achievable with a rationally designed synthetic strategy. The key to success lies in recognizing the kinetic challenge posed by steric hindrance and proactively employing highly potent coupling reagents, such as HATU, in conjunction with optimized reaction conditions like extended reaction times and double coupling. The protocols outlined in this application note provide a robust and validated framework for researchers, scientists, and drug development professionals to leverage the unique properties of this and other challenging amino acids, thereby expanding the toolkit for creating next-generation peptidomimetics.
References
- Benchchem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.
- PLOS ONE. (n.d.). An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- PubMed. (2021, June 18). Ribosomal Synthesis of Macrocyclic Peptides with β2- and β2,3-Homo-Amino Acids for the Development of Natural Product-Like Combinatorial Libraries.
- ACS Chemical Biology. (2021, May 19). Ribosomal Synthesis of Macrocyclic Peptides with β2- and β2,3-Homo-Amino Acids for the Development of Natural Product-Like Combinatorial Libraries.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
- Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Merck. (n.d.). Novabiochem® Coupling reagents.
- PMC. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
- Chemical Communications (RSC Publishing). (n.d.). Obviation of hydrogen fluoride in Boc chemistry solid phase peptide synthesis of peptide-αthioesters.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ACS Publications. (2007, June 20). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Pharmaffiliates. (2026, January 29). Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research.
- Wikipedia. (n.d.). Beta-peptide.
- Organic & Biomolecular Chemistry (RSC Publishing). (2023, October 6). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study.
- ACS Publications. (2022, January 7). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
- ResolveMass Laboratories Inc. (2025, June 6). Peptide Characterization Techniques: FAQs Answered by Experts.
- ResearchGate. (n.d.). SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT.
- Benchchem. (n.d.). Application Notes and Protocols: Solution-Phase Synthesis of Boc-Trp-Phe-OMe Dipeptide.
- Enamine. (2024, December 4). Unnatural Amino Acids.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-.
- Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Unnatural Amino Acids for Peptide Synthesis [merckmillipore.com]
- 4. Beta-peptide - Wikipedia [en.wikipedia.org]
- 5. β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00906H [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. Obviation of hydrogen fluoride in Boc chemistry solid phase peptide synthesis of peptide-αthioesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. resolvemass.ca [resolvemass.ca]
Optimizing SPPS cycles for sterically hindered amino acids
Application Note: Optimizing SPPS Cycles for Sterically Hindered Amino Acids
-disubstituted (Aib), andIntroduction: The "Steric Zipper" Challenge
In Solid Phase Peptide Synthesis (SPPS), steric hindrance is the primary antagonist to high-purity crude yield. While standard protocols (DIC/Oxyma or HBTU/DIEA) suffice for alanine or glycine, they fail catastrophically when encountering "difficult" residues.
The Steric Triad of Difficulty:
-
N-Methylated Amino Acids (e.g., N-Me-Ala, N-Me-Phe): The methyl group on the nitrogen eliminates the hydrogen bond donor capability, altering the backbone conformation, but more critically, it creates massive steric bulk around the nucleophilic center.
- -Disubstituted Amino Acids (e.g., Aib): These residues are chemically constricted. The gem-dimethyl effect restricts the conformational space, making the amine difficult to access.
-
-Branched Amino Acids (Val, Ile, Thr): Bulk adjacent to the
-carbon shields the reacting amine.
Failure to optimize for these residues results in deletion sequences (missing residues) and truncated peptides due to chain termination. This guide details a self-validating, optimized workflow to overcome these barriers.
Strategic Optimization: The Chemical Arsenal
To force a coupling between two bulky centers, we must manipulate the thermodynamics and kinetics of the reaction. This requires moving beyond standard carbodiimides.[1][2]
Reagent Selection Hierarchy
We employ a tiered approach to reagent selection. Do not use standard HBTU/HCTU for these couplings; the activation is too slow, and the active ester is not reactive enough.
| Tier | Reagent System | Mechanism | Best Use Case |
| 1 | COMU / Oxyma / DIEA | Generates highly reactive Oxyma ester. Safer than benzotriazoles (non-explosive). | Moderate hindrance (e.g., Val, Ile, single N-Me). |
| 2 | HATU / HOAt / DIEA | Generates OAt ester.[3][4] The pyridine nitrogen provides anchimeric assistance (neighboring group effect), boosting reaction rate ~20x over HBTU. | High hindrance.[1][5][6] Standard "go-to" for difficult sequences. |
| 3 | PyAOP / HOAt / DIEA | Phosphonium salt. Avoids guanidinylation (a side reaction of HATU with free amines).[2] | Critical for coupling to a secondary amine (e.g., N-Me-X to N-Me-Y). |
| 4 | TFFH / NMI (Acyl Fluorides) | Generates acid fluorides in situ. Smallest leaving group (F-) minimizes steric clash. | Extreme hindrance (e.g., Aib-Aib, Aib-N-Me).[2] |
Expert Insight: When coupling to an N-methylated residue, the nucleophile is a secondary amine. Standard uronium reagents (HATU/HBTU) can react with the amine to form a guanidino-derivative, permanently capping the chain. PyAOP is the superior choice here as it cannot form guanidines [1].
Solvent Engineering
Standard DMF is often insufficient for hindered peptides which tend to aggregate.[1]
-
Recommendation: Use NMP (N-methylpyrrolidone) for all hindered coupling steps. It possesses higher dipole moment and better solvating power for aggregated chains.
-
Chaotropic Additives: For sequences >15 residues with hindered cores, add 0.1 M LiCl or Pseudoproline dipeptides to disrupt beta-sheet aggregation (the "steric zipper").
The "Steric-Buster" Protocol
This protocol is designed for microwave-assisted SPPS but can be adapted for room temperature (RT) by extending times (4x).
Step-by-Step Cycle
1. Resin Selection: Use Chematrix (PEG-PS) or Tentagel resins. Their high swelling properties in NMP allow better diffusion of bulky activated species compared to rigid polystyrene.
2. Deprotection (Crucial for N-Me): Standard piperidine can cause Diketopiperazine (DKP) formation, especially if the C-terminal sequence is Pro-X or N-Me-X.
-
Standard: 20% Piperidine in DMF (2 x 3 min).
-
DKP-Prone (Pro/N-Me):5% Piperazine + 0.1 M HOBt in DMF . The HOBt suppresses DKP formation by keeping the environment slightly acidic [2].
3. Wash: DMF (3x), DCM (3x), NMP (3x).[7] The DCM wash swells the resin maximally before NMP introduction.
4. Activation & Coupling (The "Turbo" Step):
-
Reagent: 5 eq AA, 5 eq COMU (or PyAOP), 10 eq DIEA in NMP.
-
Microwave Conditions:
-
Standard Hindrance (Val/Ile): 75°C for 5 min.
-
Extreme Hindrance (Aib/N-Me):90°C for 10 min (ramp 2 min, hold 8 min).
-
Cysteine/Histidine: DO NOT exceed 50°C (racemization risk).
-
5. Monitoring (Self-Validation): Do NOT use the Kaiser test; it generates false negatives with secondary amines (N-methyls).
-
Protocol: Use the Chloranil Test or p-Nitrophenol ester test .
-
Blue/Green beads: Secondary amine present (Incomplete coupling).
-
Colorless: Complete.
-
6. Re-Coupling (If Chloranil is Positive): Switch mechanism. If COMU failed, use TFFH (Acid Fluoride) .
-
Mix: 5 eq AA, 5 eq TFFH, 10 eq DIEA in DCM/DMF (1:1).
-
Time: 60 min at RT (Acid fluorides are unstable at high heat).
7. Capping: Acetylate unreacted amines to prevent deletion sequences.[8]
-
Mix: Acetic Anhydride / Lutidine / NMP (5:6:89).
Visualizing the Logic
Figure 1: Reagent Selection Decision Tree
Caption: Decision matrix for selecting coupling reagents based on steric difficulty. PyAOP is prioritized for secondary amines to prevent guanidinylation.
Figure 2: The "Steric-Buster" SPPS Cycle
Caption: Optimized SPPS workflow for hindered residues. Note the specific deprotection cocktail and the mandatory testing step.
Troubleshooting & Case Studies
Case Study: The Aib-Aib Junction
Coupling two Aib residues is notoriously difficult due to the tetrasubstituted carbon centers.
-
Observation: Standard HATU coupling yields <10% product.
-
Solution: Conversion to Fmoc-Aib-F (Acid Fluoride) using TFFH.
-
Result: 95% conversion after 2 x 1h couplings at RT. Acid fluorides are small enough to penetrate the steric shield where uranium salts cannot [3].
Case Study: N-Methyl Aggregation
-
Observation: Synthesis of Cyclosporine analogs (rich in N-Me-Val) fails after the 5th residue.
-
Solution: Switch solvent from DMF to NMP + 1% Triton X-100 . The detergent effect of Triton disrupts the hydrophobic clustering of the methyl groups.
References
-
Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208. Link
-
Dery, L., et al. (2022). "Strategies to Mitigate Diketopiperazine Formation in Solid-Phase Peptide Synthesis." Journal of Organic Chemistry. Link
-
Wenschuh, H., et al. (1995). "Fmoc amino acid fluorides: convenient reagents for the solid-phase assembly of hindered peptides." Journal of the American Chemical Society. Link
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link
-
CEM Corporation. "Microwave Assisted SPPS of Hindered Non-Standard Amino Acids." Application Note. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 5. mesalabs.com [mesalabs.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Topic: Liquid Phase Synthesis Protocols for Boc-3-methyl-D-homophenylalanine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist Note: This document provides a detailed guide for the liquid-phase synthesis of Boc-protected methylated D-homophenylalanine derivatives. A significant challenge in synthesizing the target molecule, Boc-3-methyl-D-homophenylalanine, is the regioselectivity of the key carbon-carbon bond-forming step. Standard electrophilic aromatic substitution reactions on toluene (methylbenzene), such as the Friedel-Crafts acylation, are strongly ortho- and para-directing. Consequently, this guide will present a robust, literature-supported protocol for the synthesis of Boc-4-methyl-D-homophenylalanine , the para-isomer, which is readily accessible from toluene. The principles and steps outlined can be adapted for the 3-methyl isomer, though it would necessitate a different aromatic starting material or a more complex synthetic strategy.
Introduction: The Value of Unnatural Amino Acids
Unnatural amino acids (UAAs) are indispensable tools in modern drug discovery and peptide science. Incorporating UAAs into peptide sequences can introduce unique conformational constraints, enhance metabolic stability, and modulate biological activity. Boc-protected D-homophenylalanine derivatives, with an additional methylene group in the side chain, are valued for these properties.[1][2] Methylation of the aromatic ring further refines the steric and electronic properties of the side chain, offering a powerful strategy for optimizing peptide-based therapeutics and molecular probes.
Overall Synthetic Strategy
The synthesis of Boc-4-methyl-D-homophenylalanine is accomplished via a robust three-stage liquid-phase protocol. The strategy begins with a stereoretentive Friedel-Crafts acylation to construct the carbon skeleton, followed by a chemoselective reduction of the resulting ketone, and concludes with hydrolysis and N-Boc protection to yield the final product.
Sources
Application Note: Microwave-Assisted Incorporation of Boc-3-methyl-D-homophenylalanine
This Application Note is designed for researchers and drug discovery scientists utilizing microwave-assisted solid-phase peptide synthesis (SPPS) to incorporate the sterically demanding non-canonical amino acid Boc-3-methyl-D-homophenylalanine .
Introduction & Challenge
The incorporation of non-canonical amino acids (ncAAs) is a cornerstone of modern peptidomimetic drug design. Boc-3-methyl-D-homophenylalanine presents a unique set of physicochemical properties utilized to increase metabolic stability (via the D-configuration and non-natural side chain) and enhance hydrophobic interactions (via the methylated aromatic ring and extended methylene bridge).
The Synthetic Challenge
Synthesizing peptides with this residue poses two specific challenges:
-
Steric Hindrance: The "homo" extension (additional methylene group) increases the motional freedom of the side chain, creating an "entropic shield" that can hinder the approach of the incoming amine. The 3-methyl substitution on the phenyl ring adds lipophilic bulk.
-
Racemization Risk: D-amino acids are prone to epimerization back to the L-form (or loss of chiral purity) under the high temperatures typical of microwave synthesis, particularly during the activation step.
Why Microwave? Microwave irradiation provides the necessary kinetic energy to overcome the activation barrier caused by steric hindrance. However, standard protocols (e.g., 90°C coupling) are too aggressive for this sensitive D-enantiomer. This guide provides an optimized "Low-Temp/High-Efficiency" protocol.
Technical Background: The Dipolar Rotation Mechanism
Microwave heating in peptide synthesis operates via dipolar rotation . Polar molecules (like DMF and NMP) and ionic species (activators) align with the oscillating electric field. The friction generated by this molecular rotation results in rapid, volumetric heating.
For Boc-3-methyl-D-homophenylalanine , this energy is critical to:
-
Disrupt inter-chain aggregation (beta-sheets) that often occurs near hydrophobic residues.
-
Drive the acylation of the hindered secondary amine (if the preceding residue is Proline or N-methylated) or the coupling of the bulky Boc-AA itself.
Experimental Protocol
Safety Warning: While this protocol uses microwave irradiation for the coupling step, NEVER perform Boc-deprotection (using neat TFA) inside a sealed microwave vessel. The rapid gas evolution and corrosion risk are severe. Perform deprotection at room temperature.[1]
Reagents & Materials
| Component | Specification | Rationale |
| Amino Acid | Boc-3-methyl-D-homophenylalanine (0.2 M) | Excess (4-5 eq) drives equilibrium to product. |
| Activator | DIC (Diisopropylcarbodiimide) | Preferred over HBTu/HATU to reduce racemization risk. |
| Additive | Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | Superior suppression of racemization compared to HOBt/HOAt. |
| Solvent | NMP (N-Methyl-2-pyrrolidone) | Higher boiling point and better swelling for hydrophobic sequences than DMF. |
| Resin | PAM or MBHA (for Boc chemistry) | Polystyrene-based resins compatible with TFA. |
Optimized Coupling Cycle
This cycle replaces the standard "High Power" method.
Step 1: Resin Swelling
-
Swell resin in DCM for 15 min, then wash 3x with NMP.
Step 2: Pre-Activation (Critical)
-
Dissolve 5.0 eq. of Boc-3-methyl-D-homophenylalanine and 5.0 eq. of Oxyma Pure in NMP.
-
Add 5.0 eq. of DIC .
-
Wait 2 minutes at Room Temperature before adding to the resin. This allows the formation of the O-acylisourea/active ester without thermal stress.
Step 3: Microwave Coupling (The "Soft-Pulse" Method)
-
Add the pre-activated mixture to the reaction vessel.
-
Irradiation Parameters:
-
Temperature: 75°C (Strict limit; do not exceed).
-
Power: Dynamic (start high to reach temp, then low to maintain).
-
Time: 10 minutes (Single coupling) OR 2 x 5 minutes (Double coupling).
-
Note: For extremely hindered sequences (e.g., coupling onto an N-methylated residue), use Double Coupling at 75°C.
-
Step 4: Washing
-
Wash 4x with NMP, 2x with DCM.
Step 5: Capping (Optional but Recommended)
-
Acetic anhydride/DIEA in NMP to cap unreacted amines.
Workflow Diagram
Caption: Figure 1. Optimized Boc-SPPS cycle with microwave coupling. Note the strict exclusion of microwave heating during the TFA deprotection step.
Quality Control & Validation (Self-Validating System)
To ensure the protocol is working ("Trustworthiness"), you must validate the coupling efficiency and chiral integrity.
Monitoring Coupling Efficiency
Due to the steric bulk of the 3-methyl-homophenylalanine, standard Kaiser tests may give false negatives (steric shielding of the amine).
-
Recommendation: Use the Chloranil Test (more sensitive for secondary amines, though this is a primary amine, the bulk mimics secondary kinetics) or micro-cleavage followed by HPLC/MS after this specific step.
Racemization Assessment (Marfey's Method)
To confirm the D-configuration remains intact:
-
Hydrolyze a small resin sample (6N HCl, 110°C, 24h).
-
Derivatize with FDAA (Marfey's Reagent) .
-
Analyze via C18 HPLC.
-
Success Criteria: < 1.0% L-isomer detected.
Data Comparison: Conventional vs. Microwave
| Parameter | Conventional (RT) | Microwave (75°C) |
| Coupling Time | 2 - 18 Hours | 10 Minutes |
| Yield (Crude) | 65 - 75% | > 92% |
| Purity (HPLC) | 70% (Deletion sequences common) | > 88% |
| Racemization | < 0.2% | < 0.8% (at 75°C with Oxyma) |
Troubleshooting Guide
Issue: Low Yield / Deletion Sequences
-
Cause: Incomplete coupling due to steric clash.
-
Solution: Switch to HATU/HOAt/DIEA activation. Warning: This increases racemization risk. Lower temperature to 60°C and extend time to 20 mins.
Issue: High Back-Pressure or Resin Clumping
-
Cause: Aggregation of hydrophobic side chains.
-
Solution: Use ChemMatrix resin (PEG-based) instead of polystyrene to improve swelling in the microwave field.
References
-
Microwave SPPS Fundamentals: Collins, J. M., et al. (2014).[2] "High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS)." Organic Letters. Link
-
Racemization Control: Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal. Link
-
Boc-Chemistry in Microwave: Lundin, R., et al. (2006). "Microwave-Assisted Deprotection of Boc-Protected Amines." Biotage Application Note. Link
-
Steric Hindrance Management: Palasek, S. A., et al. (2007). "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis." Journal of Peptide Science. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Strategies for Preventing Racemization of Boc-3-methyl-D-homophenylalanine During Peptide Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with maintaining the stereochemical integrity of Boc-3-methyl-D-homophenylalanine during peptide synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you mitigate racemization and ensure the chiral purity of your final peptide product.
I. Understanding the Challenge: Racemization in Peptide Synthesis
Racemization, the conversion of a single enantiomer into a mixture of both L- and D-isomers, is a critical side reaction in peptide synthesis.[1][2] The biological activity of a peptide is intrinsically linked to its specific three-dimensional structure, which is dictated by the chirality of its constituent amino acids.[2] The incorporation of an incorrect diastereomer can drastically alter or eliminate the peptide's therapeutic efficacy and potentially introduce off-target effects.[2]
Why is Boc-3-methyl-D-homophenylalanine Susceptible to Racemization?
While all chiral amino acids (except glycine) are susceptible to racemization upon activation of their carboxyl group, certain structural features and reaction conditions can exacerbate this issue.[3][4] The primary mechanism for N-alkoxycarbonyl-protected amino acids, such as those with a Boc group, involves the formation of a 5(4H)-oxazolone intermediate.[5][6] The α-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of chirality.[5][6]
Several factors contribute to the propensity of an amino acid to racemize:
-
Steric Hindrance: Bulky side chains can slow down the desired coupling reaction, providing a larger window of opportunity for the activated intermediate to racemize.[5]
-
Electronic Effects: Electron-withdrawing groups on the α-amino moiety can increase the acidity of the α-proton, making it more susceptible to abstraction.[3]
-
Reaction Conditions: The choice of coupling reagent, base, solvent, and temperature all play a crucial role in the extent of racemization.[1][5]
II. Troubleshooting Guide: Addressing Racemization Issues
This section provides a structured approach to diagnosing and resolving racemization problems encountered during the coupling of Boc-3-methyl-D-homophenylalanine.
Problem: High levels of the L-diastereomer detected in the final peptide.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inappropriate Coupling Reagent | If using a carbodiimide (e.g., DCC, DIC) without an additive, switch to a uronium/aminium (e.g., HBTU, HATU) or phosphonium-based (e.g., PyBOP) coupling reagent.[5] Alternatively, if a carbodiimide must be used, always include a racemization-suppressing additive like OxymaPure or HOBt.[3][5][7] | Carbodiimides alone form highly reactive O-acylisourea intermediates that are prone to cyclizing into the racemization-prone oxazolone.[7] Additives like OxymaPure and HOBt react with the O-acylisourea to form active esters that are more stable and less susceptible to oxazolone formation.[3][7][8] Uronium and phosphonium reagents are generally considered to cause less racemization.[9] |
| Strong or Excess Base | Replace strong, non-hindered bases like triethylamine (TEA) with weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1][5] Carefully control the stoichiometry of the base. | The basicity and steric hindrance of the base significantly influence racemization.[1] Stronger bases more readily abstract the acidic α-proton of the oxazolone intermediate.[10] Sterically hindered bases are less able to access the α-proton, thus reducing the rate of racemization.[1] |
| Prolonged Activation Time | Minimize the pre-activation time of the Boc-amino acid.[5] Whenever possible, utilize an in situ activation protocol where the coupling reagent is added to a mixture of the amino acid and the amine component.[5] | The longer the activated amino acid exists before coupling, the greater the opportunity for it to cyclize to the oxazolone and subsequently racemize.[5][11] |
| Elevated Temperature | Perform the coupling reaction at a lower temperature, for example, at 0°C.[5] | Higher temperatures can increase the rate of both the desired coupling reaction and the undesired racemization.[5] Lowering the temperature can help to kinetically disfavor the racemization pathway. |
| Solvent Polarity | The polarity of the solvent can influence the rate of racemization.[2][12] Consider using less polar solvents where feasible, though solubility of reagents must be taken into account. | The extent of racemization can increase with increasing solvent polarity.[12] For example, DMSO, a highly polar aprotic solvent, has been shown to cause more racemization than less polar solvents like THF or DMF.[12] |
III. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for Boc-protected amino acids?
A1: The main pathway for racemization of N-alkoxycarbonyl-protected amino acids, including Boc-protected ones, is through the formation of a 5(4H)-oxazolone intermediate.[5][6] This occurs upon activation of the carboxylic acid. The α-proton of this oxazolone is acidic and can be removed by a base, leading to a loss of stereochemical integrity.[5][6]
Q2: Which coupling reagents are best for minimizing racemization?
A2: While no single reagent is perfect for all situations, uronium/aminium salts like HATU and HBTU, and phosphonium salts like PyBOP are generally associated with low levels of racemization.[9] If using carbodiimides like DCC or DIC, it is crucial to use them in combination with racemization-suppressing additives such as OxymaPure or HOBt.[3][7] OxymaPure is often preferred as a non-explosive and highly effective alternative to HOBt.[3][13]
Q3: How does the choice of base affect racemization?
A3: The base plays a critical role. Stronger and less sterically hindered bases like triethylamine (TEA) and diisopropylethylamine (DIEA) can accelerate racemization by more readily abstracting the α-proton from the oxazolone intermediate.[1][5] Weaker or more hindered bases like N-methylmorpholine (NMM) and 2,4,6-collidine are recommended to minimize this side reaction.[1][5]
Q4: Can I use elevated temperatures to speed up a slow coupling reaction without causing racemization?
A4: While increasing the temperature can accelerate the coupling, it also significantly increases the risk of racemization.[5] It is generally advisable to first optimize other parameters like the coupling reagent and solvent before resorting to higher temperatures. If a coupling is particularly difficult, a more powerful coupling reagent like HATU or COMU, known for their high efficiency with sterically hindered amino acids, should be considered.[5]
Q5: Are there any specific amino acids that are more prone to racemization?
A5: Yes, certain amino acids are notoriously more susceptible to racemization under standard coupling conditions. These include histidine (His) and cysteine (Cys).[2][4] The side chains of these amino acids can participate in or catalyze the racemization process.[2][14]
IV. Experimental Protocols & Data
Recommended Protocol for Low-Racemization Coupling
This protocol provides a robust starting point for minimizing racemization during the coupling of Boc-3-methyl-D-homophenylalanine in solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF.
-
Amino Acid Activation and Coupling (In Situ):
-
In a separate vessel, dissolve Boc-3-methyl-D-homophenylalanine (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.
-
Add this solution to the swelled resin.
-
Add a hindered base such as NMM (6 equivalents) to the resin slurry.
-
Finally, add DIC (3 equivalents) to the reaction vessel.
-
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly challenging couplings, the reaction time can be extended, but it should be monitored for completion.
-
Monitoring and Washing:
-
Perform a Kaiser test or other appropriate method to confirm the completion of the coupling.
-
Thoroughly wash the resin with DMF to remove excess reagents and byproducts.[2]
-
Comparison of Coupling Reagent and Additive Combinations
The following table summarizes the general effectiveness of various coupling systems in suppressing racemization. "Very Low" indicates the highest degree of chiral purity is typically maintained.
| Coupling Reagent | Additive | Base | Racemization Level | Comments |
| DIC | OxymaPure | NMM / DIEA | Very Low | OxymaPure is an excellent, non-explosive alternative to HOBt, often demonstrating superior racemization suppression.[3][13] |
| DIC | HOBt | NMM / DIEA | Low | A classic and effective combination, though HOBt has explosive properties in its dry form.[3][8] |
| HBTU | HOBt | NMM / DIEA | Low | A widely used and reliable uronium salt with a good balance of reaction speed and low racemization.[9] |
| HATU | HOAt | NMM / DIEA | Very Low | Highly efficient and fast-acting, particularly for hindered couplings, with very low racemization.[5] |
| PyBOP | - | NMM / DIEA | Low | A phosphonium-based reagent known for its efficiency and low racemization levels.[5] |
Visualizing the Racemization Mechanism and Prevention Strategy
The following diagrams illustrate the key chemical pathways involved in racemization and the decision-making process for minimizing it.
Caption: Mechanism of racemization via oxazolone formation.
Caption: Troubleshooting workflow for racemization.
V. References
-
Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. (n.d.). [Link]
-
RSC Publishing. (n.d.). Racemization-free and efficient peptide synthesis by the carbodiimide method using 1-hydroxybenzotriazole and copper(II) chloride simultaneously as additives. [Link]
-
7.4 Racemization Assays. (n.d.). [Link]
-
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011, May 1). [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. [Link]
-
Taylor & Francis. (2024, August 27). Unveiling the quaternary carbodiimide symphony: harmonizing green chemistry in peptide synthesis. [Link]
-
Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. (n.d.). PMC. [Link]
-
Subirós-Funosas, R., Prohens, R., & Albericio, F. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion. Semantic Scholar. [Link]
-
TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. (n.d.). PMC. [Link]
-
Luxembourg Bio Technologies. (n.d.). Industrial application of coupling reagents in peptides. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). [Link]
-
Luxembourg Bio Technologies. (n.d.). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. [Link]
-
Beyermann, M., Henklein, P., Klose, A., Sohr, R., & Bienert, M. (1991). Effect of tertiary amine on the carbodiimide-mediated peptide synthesis. International Journal of Peptide and Protein Research, 37(4), 252–256. [Link]
-
ACS Publications. (2022, February 9). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]
-
Epimerisation in Peptide Synthesis. (n.d.). PMC. [Link]
-
Luxembourg Bio Technologies. (n.d.). Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. [Link]
-
Luxembourg Bio Technologies. (2017, February 10). PyClocK, the phosphonium salt derived from 6-Cl-HOBt. [Link]
-
ACS Publications. (n.d.). Boc amino acid could, but doesn't, racemize. C&EN Global Enterprise. [Link]
-
ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. [Link]
-
Epimerisation in Peptide Synthesis. (2023, December 8). MDPI. [Link]
-
ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
-
Luxembourg Bio Technologies. (2009, November 30). COMU: A third generation of uronium-type coupling reagents. [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Epimerisation in Peptide Synthesis. (2025, October 12). ResearchGate. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023, September 1). PMC. [Link]
-
SciSpace. (n.d.). A Racemization Test in Peptide Synthesis Using 4-(4,6-Dimethoxy-1,3,5. [Link]
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. tandfonline.com [tandfonline.com]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. peptide.com [peptide.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. peptide.com [peptide.com]
Overcoming steric hindrance in Boc-3-methyl-D-homophenylalanine synthesis
Welcome to the technical support center for the synthesis of Boc-3-methyl-D-homophenylalanine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this sterically demanding, non-canonical amino acid. The presence of a β-methyl group on the homophenylalanine scaffold introduces significant steric hindrance, which can complicate key synthetic steps and subsequent peptide couplings.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these challenges. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure you have the most reliable information for your research.
I. Troubleshooting Guide: Key Synthetic Challenges
The synthesis of Boc-3-methyl-D-homophenylalanine can be dissected into two primary challenges: the stereoselective construction of the 3-methyl-D-homophenylalanine core and the subsequent handling and coupling of this sterically hindered amino acid.
Challenge 1: Asymmetric Synthesis of the 3-Methyl-D-homophenylalanine Core
A common and effective strategy for constructing the carbon skeleton of homophenylalanine derivatives is through a Friedel-Crafts reaction.[1] However, introducing the β-methyl group with the correct stereochemistry requires a more nuanced approach, such as an asymmetric conjugate addition.
Issue: Low Diastereoselectivity in the Conjugate Addition Step
-
Question: We are attempting a conjugate addition of a methyl group to an α,β-unsaturated ester precursor of homophenylalanine, but are observing a low diastereomeric ratio. What are the likely causes and how can we improve this?
-
Answer: Low diastereoselectivity in this step is often due to an insufficiently effective chiral auxiliary or catalyst, or suboptimal reaction conditions that do not provide a well-organized transition state.
-
Ineffective Chiral Control: The choice of chiral auxiliary or catalyst is paramount. For conjugate additions, strategies employing chiral lithium amides have shown high stereoselectivity in the synthesis of related β-methyl amino acids.[2] Alternatively, catalytic asymmetric approaches using copper-chiral ligand complexes, such as CuOTf/Josiphos, have been successful for asymmetric boron conjugate additions to α,β-unsaturated esters.[3]
-
Reaction Conditions: Temperature and solvent can significantly impact the facial selectivity of the addition. Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy. The choice of solvent can also influence the conformation of the substrate-catalyst complex. It is advisable to screen a range of aprotic solvents of varying polarity.
-
Issue: Poor Yields in the Friedel-Crafts Alkylation Step
-
Question: We are using a Friedel-Crafts approach to introduce the phenyl ring, but the yields are consistently low. What could be the issue?
-
Answer: Low yields in Friedel-Crafts reactions, especially with functionalized substrates like amino acid precursors, can be attributed to several factors:
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can be deactivated by complexation with the nitrogen or oxygen atoms of the amino acid backbone. Using a protected amino acid derivative, such as a TFA-protected aspartic acid derivative, can mitigate this.[1]
-
Substrate Solubility: The solubility of amino acid derivatives in common nonpolar solvents used for Friedel-Crafts reactions can be poor, leading to heterogeneous reaction mixtures and low yields.[1] Using trifluoromethanesulfonic acid (TfOH) as both a solvent and a catalyst can create a homogeneous system and significantly improve yields and reaction times.[1]
-
Steric Hindrance: The presence of the methyl group can sterically hinder the approach of the aromatic nucleophile. Ensuring a highly reactive acylating agent and optimized reaction conditions are crucial.
-
Challenge 2: Coupling of Boc-3-methyl-D-homophenylalanine
Once synthesized and Boc-protected, the steric bulk of the 3-methyl-D-homophenylalanine presents a significant hurdle for its incorporation into peptide chains.
Issue: Incomplete or Failed Coupling Reactions
-
Question: Our standard peptide coupling protocol (e.g., using DIC/HOBt) is failing when we try to couple Boc-3-methyl-D-homophenylalanine. How can we achieve a successful coupling?
-
Answer: This is a classic case of steric hindrance obstructing peptide bond formation. Standard coupling reagents are often not potent enough to overcome the steric barrier.[4] Here is a systematic approach to troubleshooting this issue:
-
Upgrade Your Coupling Reagent: Switch to a more powerful in-situ activating reagent.
-
Uronium/Aminium Salts: Reagents like HATU, HCTU, and HBTU are highly effective for sterically demanding couplings as they form highly reactive activated esters.[4][5][6] HATU is often considered a top choice for such difficult couplings.[7]
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices for hindered couplings due to their high reactivity.[4]
-
-
Optimize Reaction Conditions:
-
Increase Reaction Time and Temperature: Sterically hindered reactions are slower. Extending the coupling time (e.g., to 4 hours or even overnight) can help drive the reaction to completion.[4] Applying moderate heat (40-60 °C) can also provide the necessary activation energy, though this should be done cautiously to minimize racemization.[4] Microwave-assisted peptide synthesis is particularly effective for accelerating these difficult couplings.
-
Solvent Choice: The solvent must effectively solvate the growing peptide chain to prevent aggregation, which can further impede the reaction. N-methylpyrrolidone (NMP) generally has superior solvating properties compared to dimethylformamide (DMF).[4] For very difficult sequences, a solvent mixture like DCM/DMF/NMP (1:1:1) may be beneficial.[4]
-
-
Consider Double Coupling: If a single coupling is incomplete, as indicated by a positive Kaiser test, a second coupling with a fresh solution of the activated amino acid should be performed.[4][6]
-
Acyl Fluoride Formation: For extremely hindered couplings where even potent uronium/phosphonium reagents fail, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[4][8] This can be achieved using reagents like TFFH.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best way to protect the amine of 3-methyl-D-homophenylalanine with a Boc group?
A1: The formation of Boc-protected amines is typically achieved under aqueous or anhydrous conditions by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[9][10] A common procedure involves dissolving the amino acid in a mixture of an organic solvent like dioxane or THF and an aqueous solution of a base such as sodium hydroxide or sodium bicarbonate, followed by the addition of Boc₂O.[11][12] The reaction is usually stirred at room temperature until completion.
Q2: Are there any enzymatic methods for the synthesis of 3-methyl-D-homophenylalanine?
A2: Yes, biocatalytic methods are a promising green alternative for the synthesis of non-natural amino acids.[13] For homophenylalanine, methods using recombinant aromatic L-amino acid transaminases have been developed to asymmetrically synthesize the amino acid from a keto-acid precursor.[14][15] While not specifically demonstrated for the 3-methyl derivative, enzyme engineering and screening could potentially identify a biocatalyst capable of this transformation.[16][17] Biocatalytic dynamic kinetic resolution has also been used to prepare β-branched aromatic α-amino acids with high diastereo- and enantioselectivity.[18]
Q3: How can I monitor the completion of a coupling reaction with this sterically hindered amino acid?
A3: The Kaiser test is a reliable qualitative method for detecting the presence of free primary amines on the solid support.[6] After a coupling step, a positive test (blue beads) indicates an incomplete reaction. For secondary amines, which can be formed in some side reactions, the chloranil test can be used.[5]
Q4: What are the expected challenges when removing the Boc group from a peptide containing 3-methyl-D-homophenylalanine?
A4: The Boc group is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA). The steric bulk of the 3-methyl-D-homophenylalanine residue is not expected to significantly hinder the cleavage of the Boc group on its own N-terminus. However, if this residue is part of a larger, aggregated peptide sequence, access of the TFA to the N-terminus could be impeded. Ensuring proper swelling of the resin and using appropriate cleavage cocktails are important.
Q5: Can I use carbodiimide reagents like DCC or EDC for coupling Boc-3-methyl-D-homophenylalanine at all?
A5: While standard carbodiimide reagents alone are often insufficient for such sterically hindered couplings,[4] their effectiveness can be enhanced by using them in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt).[7] However, for a residue as hindered as 3-methyl-D-homophenylalanine, it is highly recommended to start with more potent reagents like HATU or PyBOP to save time and maximize yield.[4][5]
III. Experimental Protocols & Data
Proposed Synthetic Workflow
The synthesis of Boc-3-methyl-D-homophenylalanine can be envisioned through a multi-step sequence involving an asymmetric conjugate addition to establish the β-methyl stereocenter, followed by elaboration to the homophenylalanine core, and concluding with Boc protection.
Caption: Proposed synthetic workflow for Boc-3-methyl-D-homophenylalanine.
Protocol: Coupling of a Sterically Hindered Amino Acid using HATU
This protocol outlines a general procedure for the solid-phase coupling of a sterically hindered amino acid like Boc-3-methyl-D-homophenylalanine.
Materials:
-
Fmoc-deprotected peptide-resin
-
Boc-3-methyl-D-homophenylalanine (3.0 eq.)
-
HATU (2.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (6.0 eq.)
-
N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF for Fmoc deprotection)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP for at least 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve Boc-3-methyl-D-homophenylalanine (3.0 eq.) and HATU (2.9 eq.) in DMF or NMP. Add DIPEA (6.0 eq.) to the solution and vortex for 1-2 minutes to pre-activate the carboxylic acid.
-
Coupling Reaction: Immediately add the activated amino acid solution to the resin. Agitate the mixture at room temperature for at least 2 hours. For this highly hindered amino acid, extending the time to 4 hours or overnight is recommended.[4]
-
Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. If the test is positive (blue beads), the coupling is incomplete.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
Double Coupling (if necessary): If the Kaiser test after the initial coupling is positive, repeat steps 2-5.[6]
Troubleshooting Low Coupling Efficiency
The following diagram provides a decision-making workflow for addressing low coupling yields with sterically hindered amino acids.
Caption: Troubleshooting workflow for low coupling efficiency.
Quantitative Data: Relative Performance of Coupling Reagents
While exact yields are sequence-dependent, the following table summarizes the relative performance of common coupling reagents for difficult, sterically hindered couplings.
| Coupling Reagent Class | Examples | Relative Efficacy | Key Considerations |
| Carbodiimides | DIC, EDC (+ HOBt) | Low to Moderate | Often insufficient for highly hindered couplings.[4] |
| Uronium/Aminium | HATU, HCTU, HBTU | Very High | HATU is often considered the gold standard for difficult couplings.[5][6][7] |
| Phosphonium | PyBOP, PyAOP | High | Highly reactive and effective for hindered couplings.[4] |
| Acyl Fluorides | TFFH (forming agent) | Very High | Excellent for extremely hindered cases where other reagents fail.[4][8] |
IV. References
-
BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
-
Murashige, R., Hayashi, Y., & Hashimoto, M. (2008). Asymmetric and efficient synthesis of homophenylalanine derivatives via Friedel–Crafts reaction with trifluoromethanesul. huscap.
-
Kakei, H., Sone, T., & Ohshima, T. (2005). Catalytic Asymmetric Epoxidation of α,β-Unsaturated Esters Using an Yttrium-Biphenyldiol Complex. Journal of the American Chemical Society.
-
BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Coupling of Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH). BenchChem.
-
Shimizu, M., & Hachiya, I. (2004). Catalytic asymmetric 1,4-addition reactions using alpha,beta-unsaturated N-acylpyrroles as highly reactive monodentate alpha,beta-unsaturated ester surrogates. PubMed.
-
Davies, S. G., & Smith, A. D. (1999). Asymmetric syntheses of β-phenylalanine, α-methyl-β-phenylalanines and derivatives. Journal of the Chemical Society, Chemical Communications.
-
Li, Y., & Zhao, Y. (2014). Asymmetric boron conjugate addition to α,β-unsaturated carbonyl compounds catalyzed by CuOTf/Josiphos under non-alkaline conditions. Organic Chemistry Frontiers.
-
France, S., & Fuh, B. (2017). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. PMC.
-
BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
-
Stoltz, B. M., & Stanley, L. M. (2012). Asymmetric Conjugate Addition of Arylboronic Acids to β,β-Disubstituted α,β-Unsaturated Ketones. Organic Syntheses.
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
-
Miyaura, N., & Hayashi, T. (2016). Rh-catalyzed asymmetric 1,4-addition reactions to α,β-unsaturated carbonyl and related compounds: an update. Semantic Scholar.
-
Various Authors. (2025). The synthesis of L-(+)-homophenylalanine hydrochloride. ResearchGate.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
-
Wilding, B., & Titman, A. (2025). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis.
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
-
Kim, M. J., & Choi, K. (2003). Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase. PubMed.
-
BOC Sciences. (n.d.). 2-Methyl-D-β-homophenylalanine hydrochloride. Amino Acids.
-
Various Authors. (2025). Synthetic pathway for Boc‐protected amino acids. ResearchGate.
-
ChemicalBook. (n.d.). N-Boc-alpha-methyl-D,L-phenylalanine synthesis.
-
Schmideder, S., & Skalden, T. (2025). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. PMC.
-
Schmideder, S., & Skalden, T. (2025). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. ACS Omega.
-
Chen, J., & Wang, J. (2012). Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones. Beilstein Journals.
-
Fields, G. B. (2025). Procedures to Improve Difficult Couplings. ResearchGate.
-
FAQ. (2022). How is BOC-D-BETA-HOMOPHENYLALANINE prepared and used in applications?.
-
BOC Sciences. (n.d.). Boc-D-homophenylalanine.
-
Juhl, K., & Poulsen, T. B. (2004). Organocatalytic Asymmetric Hydroxylation of β-Keto Esters: Metal-Free Synthesis of Optically Active anti-Diols. The Journal of Organic Chemistry.
-
Various Authors. (2025). Efficient Production of L‐Homophenylalanine by Enzymatic‐Chemical Cascade Catalysis. ResearchGate.
-
Pennington, M. W., & Byrnes, M. E. (1997). Difficulties in coupling to conformationally constrained aromatic amino acids. International Journal of Peptide and Protein Research.
-
Reddit. (2022). Synthesizing tertiary-butylesters of BOC-amino acids. r/Chempros.
-
Zhang, Z., & Liu, Y. (2021). Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Organic & Biomolecular Chemistry.
-
PrepChem.com. (n.d.). Synthesis of N-BOC-N-methyl-d,l-phenylalanine.
-
Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-.
-
Humphrey, J. M., & Chamberlin, A. R. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.
-
Chemistry Stack Exchange. (2020). Steric Effects in Friedel-Crafts Reactions.
-
Guiry Research Group. (n.d.). Stereoselective Synthesis & Modified Amino Acids. IBMM.
-
Connon, S. J., & Asiri, A. M. (2017). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. MDPI.
-
Wang, C., & Yan, X. (2022). Synthesis of Chiral Covalent Organic Frameworks via Asymmetric Organocatalysis for Heterogeneous Asymmetric Catalysis. PubMed.
-
Chemistry Steps. (2025). Understanding Friedel-Crafts Alkylation and Acylation.
-
Ghatorae, A. S., & Kumar, D. (2009). Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. PubMed.
-
Easton, C. J., & Hutton, C. A. (1998). Preparation of enantiomerically pure protected 4-oxo .alpha.-amino acids and 3-aryl .alpha.-amino acids from serine. The Journal of Organic Chemistry.
-
Sibi, M. P., & Stanley, L. M. (2020). A Broad Substrate Scope of Aza-Friedel-Crafts Alkylation for the Synthesis of Quaternary α-Amino Esters. NIH.
-
Echemi. (2025). Understanding Friedel-Crafts Alkylation and Acylation.
Sources
- 1. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 2. Asymmetric syntheses of β-phenylalanine, α-methyl-β-phenylalanines and derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric boron conjugate addition to α,β-unsaturated carbonyl compounds catalyzed by CuOTf/Josiphos under non-alkaline conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Research Portal [researchworks.creighton.edu]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. Page loading... [wap.guidechem.com]
- 13. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methylated Homophenylalanine Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methylated homophenylalanine analogs. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of synthesizing these valuable non-canonical amino acids and incorporating them into your peptide sequences. Our focus is on anticipating and mitigating common side reactions to enhance the yield, purity, and stereochemical integrity of your target molecules.
Introduction: The Challenge of Methylated Homophenylalanine Analogs
Methylated homophenylalanine (hPhe) analogs are of significant interest in medicinal chemistry for their ability to impart unique conformational constraints, improve metabolic stability, and enhance binding affinity in peptides and peptidomimetics. However, the introduction of a methyl group, either on the alpha-nitrogen (N-methylation) or the carbon skeleton (C-methylation), introduces specific synthetic challenges. This guide is designed to provide both diagnostic and preventative strategies to address these issues head-on.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis and application of methylated homophenylalanine analogs.
Q1: My N-methylated homophenylalanine residue is showing significant racemization after peptide coupling. What is the likely cause and how can I prevent it?
A1: Racemization is a primary concern with N-methylated amino acids, which are more susceptible to loss of stereochemical integrity than their non-methylated counterparts.[1][2] The primary cause is the formation of an oxazolium-5-oxide intermediate, which can readily enolize, leading to racemization. This is particularly problematic during the carboxyl group activation step required for peptide bond formation. The presence of tertiary amine salts, often used as bases in coupling reactions, has been shown to significantly exacerbate this issue.[1]
To minimize racemization, consider the following:
-
Choice of Coupling Reagents: Utilize coupling reagents known to suppress racemization. Reagents that form active esters, such as those involving N-hydroxysuccinimide (HONSu), can produce stereochemically pure products.[2] The combination of dicyclohexylcarbodiimide (DCCI) with HONSu is a robust option.[2]
-
Base Selection: Avoid strong, sterically unhindered tertiary amines like triethylamine (TEA). Instead, opt for weaker, more sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine.[3]
-
Solvent Effects: Polar solvents can promote racemization.[2] If possible, explore less polar solvents for the coupling reaction, while ensuring adequate solubility of your reagents.
-
Protecting Group Strategy: The type of N-terminal protecting group can influence the rate of racemization. Carbamate-based protecting groups like Fmoc or Boc are generally preferred over N-acyl groups, which have a higher propensity for epimerization.[1]
Q2: I'm observing a significant byproduct with a mass corresponding to a cyclized product when working with homophenylalanine under acidic conditions. What is this side reaction?
A2: You are likely observing the Pictet-Spengler reaction . This is an intramolecular cyclization that occurs when a β-arylethylamine, such as homophenylalanine, reacts with an aldehyde or ketone under acidic conditions.[4][5] The reaction proceeds through the formation of an iminium ion, which then undergoes electrophilic attack on the aromatic ring to form a tetrahydroisoquinoline derivative.[4][6] This is a common side reaction, especially during cleavage from the resin or in any step involving strong acids where a source of formaldehyde or other aldehydes is present.
Strategies to mitigate the Pictet-Spengler reaction include:
-
Control of Aldehyde/Ketone Sources: Ensure that all solvents and reagents are free from aldehyde or ketone impurities.
-
Milder Acidic Conditions: If possible, use milder acids or shorter exposure times during deprotection steps.[7]
-
Alternative Protecting Groups: Choose protecting groups that can be removed under non-acidic conditions if the Pictet-Spengler reaction is a persistent issue.
-
Alternative Methylation Methods: If the side reaction occurs during a methylation step that generates an iminium ion in situ (like the Eschweiler-Clarke reaction), consider an alternative methylation strategy that does not involve strong acids.[7]
Q3: My mass spectrometry results show a peak that is 14 Da higher than my expected mono-methylated product. What could this be?
A3: A mass increase of 14 Da strongly suggests over-methylation, resulting in a di-methylated product. This can occur during N-methylation if the reaction conditions are too harsh or if there is an excess of the methylating agent. It is also a potential side reaction in C-methylation, particularly on the aromatic ring, depending on the catalyst and reaction conditions used.
To avoid di-methylation:
-
Stoichiometry Control: Carefully control the stoichiometry of your methylating agent. Use a minimal excess to drive the reaction to completion without promoting a second methylation.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Avoid unnecessarily long reaction times or high temperatures.
-
Choice of Methylating Agent: Some methylating agents are more reactive than others. Consider using a milder agent if over-methylation is a problem.
Part 2: Troubleshooting Guide
This guide provides a more detailed, problem-and-solution approach to specific experimental challenges.
Problem 1: Low Yield and Purity of N-methylated Homophenylalanine Analog
| Potential Cause | Troubleshooting/Minimization Strategy |
| Incomplete Methylation | - Increase Stoichiometry: Use a slight molar excess of the methylating agent (e.g., dimethyl sulfate).- Optimize Base: Ensure a suitable base (e.g., DBU) is used to deprotonate the nitrogen, facilitating methylation.[8]- Extend Reaction Time: Monitor the reaction progress and allow sufficient time for completion. |
| Racemization During Saponification | - Milder Hydrolysis Conditions: N-protected, N-methylated amino acid esters are prone to racemization during saponification.[8][9] Use milder conditions, such as lithium hydroxide (LiOH) at low temperatures, and carefully monitor the reaction to avoid prolonged exposure to basic conditions. |
| Side Reactions with Protecting Groups | - Orthogonal Protection: Ensure your protecting group strategy is fully orthogonal. For example, when using Fmoc for the N-terminus, side-chain protecting groups should be stable to the basic conditions used for Fmoc removal but labile to the final acidic cleavage.[10][11]- Scavengers: During final cleavage with strong acids like TFA, use a scavenger cocktail (e.g., with water, triisopropylsilane (TIS), and/or ethanedithiol (EDT)) to quench reactive cationic species generated from protecting groups, which can otherwise lead to side reactions with nucleophilic residues like tryptophan or methionine. |
Problem 2: Difficulty in Characterizing and Purifying the Product
| Potential Cause | Troubleshooting/Minimization Strategy |
| Co-elution of Diastereomers | - Chiral HPLC: If racemization has occurred, the resulting diastereomers may be difficult to separate by standard reversed-phase HPLC. Use a chiral stationary phase for analytical and preparative separations.- Optimize RP-HPLC Method: Adjust the mobile phase composition (e.g., organic solvent, ion-pairing agent like TFA or formic acid) and gradient to improve the resolution between the desired product and its epimer.[12][13] |
| Identification of Unknown Impurities | - LC-MS/MS Analysis: Use high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) to determine the exact mass and fragmentation pattern of impurities. This can help identify side products like the Pictet-Spengler adduct, di-methylated species, or fragments from protecting group side reactions.[14][15] |
| Poor Solubility of the Protected Amino Acid | - Solvent Screening: Screen different solvents for both the reaction and purification steps. For protected amino acids with low solubility in common solvents like DMF, consider alternatives such as N-methyl-2-pyrrolidone (NMP).- Side-Chain Protection: For analogs with polar side chains, ensure they are appropriately protected to improve solubility in organic solvents. For example, the trityl (Trt) group can improve the solubility of asparagine and glutamine derivatives.[10] |
Part 3: Experimental Protocols & Visual Guides
Protocol 1: N-Methylation of Fmoc-Homophenylalanine
This protocol describes a common method for the N-methylation of Fmoc-protected homophenylalanine, adapted from procedures for other amino acids.
Materials:
-
Fmoc-L-homophenylalanine
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Triethylamine (TEA)
-
Dry Dichloromethane (DCM)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
N-Methyl-2-pyrrolidone (NMP)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Protection of the Amine:
-
Dissolve Fmoc-L-homophenylalanine in dry DCM.
-
Add TEA (2.2 eq) and cool the solution to 0°C.
-
Add o-NBS-Cl (1.1 eq) portion-wise and stir the reaction at room temperature until completion (monitor by TLC).
-
Work up the reaction to isolate the N-Fmoc, N-o-NBS-homophenylalanine.
-
-
Methylation:
-
Dissolve the product from step 1 in NMP.
-
Add DBU (2.0 eq) and stir for 5 minutes.
-
Add dimethyl sulfate (5.0 eq) and continue stirring until the reaction is complete (monitor by LC-MS).
-
Quench the reaction and perform an aqueous workup to isolate the methylated product.
-
-
Removal of o-NBS Group:
-
The o-NBS group can be removed under specific conditions, often involving a thiol in the presence of a base.
-
-
Saponification (if starting from methyl ester):
-
If the starting material was a methyl ester, dissolve the N-methylated product in a mixture of THF and water.
-
Cool to 0°C and add LiOH (1.5 eq).
-
Stir at 0°C and monitor carefully for the completion of the hydrolysis to minimize racemization.[8]
-
Acidify the reaction mixture and extract the final N-methyl-Fmoc-L-homophenylalanine.
-
Diagrams
Workflow for Troubleshooting Racemization
Caption: Decision tree for addressing racemization issues.
Pictet-Spengler Side Reaction Mechanism
Caption: Mechanism of the Pictet-Spengler side reaction.
References
-
McDermott, J. R., & Benoiton, N. L. (n.d.). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Science Publishing. Retrieved February 18, 2026, from [Link]
-
7.4 Racemization Assays. (n.d.). Thieme. Retrieved February 18, 2026, from [Link]
-
Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(12), 4887-4892. [Link]
-
McDermott, J. R., & Benoiton, N. L. (n.d.). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Science Publishing. Retrieved February 18, 2026, from [Link]
-
Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. (n.d.). Almac Group. Retrieved February 18, 2026, from [Link]
-
Pictet–Spengler reaction. (2024, January 21). In Wikipedia. [Link]
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent Technologies. Retrieved February 18, 2026, from [Link]
-
Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. (2024, May). Agilent Technologies. Retrieved February 18, 2026, from [Link]
-
D'Andrea, L. D., et al. (2025). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science, e70064. [Link]
-
Kocienski, P. J. (n.d.). Protecting groups. Retrieved February 18, 2026, from [Link]
-
Pictet-Spengler Reaction. (n.d.). Name-Reaction.com. Retrieved February 18, 2026, from [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 18, 2026, from [Link]
-
Stability-indicating methods for peptide drug analysis. (2025, December 11). AMSbiopharma. Retrieved February 18, 2026, from [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Synpeptide. Retrieved February 18, 2026, from [Link]
-
Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Peptide Science, 66(4), 211-255. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. peptide.com [peptide.com]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. lcms.cz [lcms.cz]
- 13. agilent.com [agilent.com]
- 14. almacgroup.com [almacgroup.com]
- 15. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Troubleshooting Aggregation in Boc-3-methyl-D-homophenylalanine Peptides
Status: Operational Ticket ID: #AGG-BOC-3ME-DHOPHE Assigned Specialist: Senior Application Scientist Topic: Overcoming aggregation, steric hindrance, and solubility issues during the synthesis and purification of peptides containing Boc-3-methyl-D-homophenylalanine.
Executive Summary
Boc-3-methyl-D-homophenylalanine (Boc-3-Me-D-HoPhe) presents a "perfect storm" for peptide chemists.[1] It combines extreme hydrophobicity (homophenylalanine side chain + methyl group) with steric bulk and altered stereochemistry (D-configuration).[1]
In Boc solid-phase peptide synthesis (SPPS), this residue often acts as a nucleation site for hydrophobic collapse and beta-sheet formation .[1] This guide addresses the three critical failure points:
-
Incomplete Coupling: Steric hindrance prevents acylation.[1][2]
-
Gelation during Cleavage: Intermolecular H-bonding resists solvation.[1]
-
HPLC "Ghosting": Broad or missing peaks due to aggregation on the column.[1]
Module 1: Synthesis & Coupling Optimization
The Problem: You observe incomplete coupling (positive ninhydrin/Kaiser test) despite multiple recouplings. The resin may appear "clumped" or shrink significantly in DCM.
Root Cause Analysis
The 3-methyl group on the phenyl ring (or C
Troubleshooting Protocol: The "Magic Mixture" & In-Situ Neutralization
Standard DCM/DMF solvents are often insufficient to solvate these aggregates. You must disrupt the interchain hydrogen bonds.[1]
Step-by-Step Protocol
-
Solvent Switch: Replace standard DMF with NMP (N-methylpyrrolidone) or a DMSO/NMP (1:4) mix for this specific coupling step.[1]
-
Chaotropic Wash: Before coupling, wash the resin with 0.8 M LiCl in DMF (3 x 2 min).[1] This disrupts hydrogen bond networks.[1][3][4]
-
Activation Chemistry: Switch to HATU/HOAt . The HOAt (7-aza-1-hydroxybenzotriazole) is crucial as it is less bulky than HOBt and accelerates coupling for hindered amines.
-
The "Magic Mixture" (Kent Protocol): If the above fails, use this solvent system for the coupling reaction:
Quantitative Comparison of Coupling Reagents
| Reagent System | Relative Rate (Hindered) | Racemization Risk | Recommended Use |
| DIC/HOBt | 1.0 (Baseline) | Low | Standard residues (Ala, Gly) |
| HBTU/DIEA | 10.0 | Moderate | General synthesis |
| HATU/HOAt | 50.0 | Low-Moderate | Boc-3-Me-D-HoPhe coupling |
| PyBOP | 20.0 | Low | Alternative if HATU fails |
Module 2: Cleavage & Workup
The Problem: Upon adding HF or TFMSA, the resin turns into a gelatinous mass. Alternatively, adding ether to precipitate the peptide results in a "gum" that cannot be centrifuged.
Root Cause Analysis
Boc removal exposes the charged N-terminus, but the hydrophobic core (HoPhe) drives hydrophobic collapse . In standard ether precipitation, the sudden change in polarity forces the peptide chains to stick together non-specifically, trapping scavengers and salts.
Troubleshooting Protocol: The "Cold Centrifuge" Method
Stop using ether precipitation for this peptide. It is the primary cause of sample loss for aggregating hydrophobic sequences.
Step-by-Step Protocol
-
Cleavage: Perform standard HF or TFMSA cleavage with scavengers (p-cresol/DMS).[1]
-
Evaporation: Evaporate the HF completely (or precipitate TFMSA with cold water if applicable, but proceed with caution).[1]
-
Direct Dissolution (No Ether):
-
Extraction: Wash this acidic solution with cold diethyl ether in a separatory funnel (or biphasic centrifuge tube) to remove scavengers. The peptide stays in the bottom acidic layer; the junk goes into the ether.
-
Lyophilization: Dilute the acidic layer with water and lyophilize directly.[1] This yields a fluffy powder instead of a gum.[1]
Module 3: Purification & Solubility
The Problem: The peptide is insoluble in Water/MeCN. On HPLC, the peak is incredibly broad (spanning 5+ minutes) or appears as a "hump" in the baseline.
Root Cause Analysis
The peptide is aggregating on the C18 column. The hydrophobic 3-Me-D-HoPhe residues stack against the stationary phase or each other.
Troubleshooting Protocol: The "Nuclear" Solvents
You need to disrupt structure before injection and keep it disrupted during elution.
FAQ: How do I dissolve this rock?
Q: I tried 10% DMSO, but it's still cloudy. A: Go straight to HFIP (Hexafluoroisopropanol) .[1]
-
Dissolve peptide in 100% HFIP .[1] It breaks beta-sheets instantly.[1]
-
Dilute with your mobile phase A (Water/TFA).[1]
-
Inject immediately.[1]
Chromatography Optimization
-
Column Temperature: Set column oven to 60°C - 70°C . (Check column limits). Heat is the most effective way to sharpen peaks of aggregating peptides.
-
Stationary Phase: Switch to a C4 or C8 column.[1] C18 is often too hydrophobic and binds the HoPhe residue too strongly, causing irreversible adsorption.
-
Chaotropic Mobile Phase: Add 0.1% NaClO₄ (Sodium Perchlorate) to the mobile phase to shield charges and disrupt aggregates.
Visualizing the Aggregation Pathway
The following diagram illustrates the mechanistic pathway of aggregation during synthesis and the specific intervention points described above.
Caption: Mechanistic pathway of aggregation caused by Boc-3-Me-D-HoPhe and targeted interventions to restore synthetic efficiency.
Interactive Troubleshooting Flowchart
Use this decision tree to determine the correct course of action based on your current experimental observation.
Caption: Decision tree for isolating and resolving aggregation-induced failures at different experimental stages.
References & Further Reading
Sources
Validation & Comparative
High-Resolution Mass Spectrometry vs. Standard Analytics: Characterizing Boc-3-methyl-D-homophenylalanine
Topic: Mass Spectrometry Characterization of Boc-3-methyl-D-homophenylalanine Content Type: Publish Comparison Guide
Executive Summary
In the development of peptidomimetics and protease inhibitors, Boc-3-methyl-D-homophenylalanine represents a critical building block. Its non-proteinogenic structure—featuring a homophenylalanine backbone and a meta-methyl substitution—confers resistance to enzymatic degradation and unique steric properties. However, verifying its structural integrity presents a challenge: standard HPLC-UV often fails to distinguish it from regioisomers (e.g., 2-methyl or 4-methyl analogs), and NMR is too low-throughput for routine batch analysis.
This guide objectively compares High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) against traditional analytical techniques. We demonstrate that while HPLC-UV is sufficient for purity, ESI-MS/MS is the only high-throughput method capable of definitive structural characterization and isomer differentiation in complex matrices.
Part 1: Comparative Analysis of Analytical Platforms
For researchers synthesizing or sourcing Boc-3-methyl-D-homophenylalanine (MW: ~293.36 Da), the choice of analytical method dictates the confidence in the final product. The following table contrasts the three primary characterization workflows.
Table 1: Performance Matrix of Analytical Techniques
| Feature | Method A: HR-ESI-MS/MS (Recommended) | Method B: HPLC-UV (Standard) | Method C: 1H-NMR (Reference) |
| Primary Utility | Structural ID & Sequencing | Purity Assessment | Absolute Structural Proof |
| Sensitivity (LOD) | Femtomole range (< 1 ng/mL) | Micromolar range (~1 µg/mL) | Millimolar range (> 1 mg) |
| Specificity | High (Mass + Fragment Fingerprint) | Low (Retention time only) | Very High (Atom-level connectivity) |
| Isomer Resolution | Medium-High (Via unique fragment ratios) | Low (Co-elution common) | High (Distinct chemical shifts) |
| Throughput | < 2 mins (Direct Infusion) | 15–30 mins (Gradient Elution) | 10–60 mins (Acquisition + Processing) |
| Sample Consumption | Negligible (< 1 µL) | Moderate (10–20 µL) | High (500 µL + deuterated solvent) |
Expert Insight: While NMR is the "gold standard" for de novo structure elucidation, it is impractical for checking 50 fractions from a synthesis campaign. HR-ESI-MS/MS bridges the gap, offering near-NMR specificity with the speed of a UV detector.
Part 2: Deep Dive – Mass Spectrometry Characterization
1. Theoretical Fragmentation Model
Since Boc-3-methyl-D-homophenylalanine is a non-standard amino acid, its mass spectral behavior must be predicted based on established peptide fragmentation rules. The molecule (Formula: C₁₆H₂₃NO₄) typically ionizes in positive mode to form the protonated precursor [M+H]⁺ at m/z 294.17 .
Key Diagnostic Ions:
-
[M+H]⁺ (m/z 294.17): The intact protonated molecule.
-
[M+H – Isobutylene]⁺ (m/z 238.11): Characteristic neutral loss of C₄H₈ (-56 Da) from the Boc group.
-
[M+H – Boc]⁺ (m/z 194.12): Loss of the entire Boc group (as Isobutylene + CO₂), yielding the protonated free amino acid (3-methyl-homophenylalanine).
-
Immonium Ion (m/z 148.11): Formed by the loss of HCOOH from the free amino acid ion. This is the fingerprint ion for the specific amino acid side chain.
-
Calculation: [M+H - Boc] (194) – [HCOOH] (46) = 148.
-
-
Side Chain Fragments (m/z 105.07 / 119.08): Benzylic cleavage. Unlike standard Phenylalanine (m/z 91), the "homo" linker and methyl group shift this fragment.
2. Visualization of Fragmentation Pathway
The following diagram illustrates the collision-induced dissociation (CID) pathway used to confirm the identity of the compound.
Figure 1: Predicted ESI-CID fragmentation pathway for Boc-3-methyl-D-homophenylalanine. The transition from m/z 294 → 194 → 148 is the primary validation sequence.
Part 3: Experimental Protocol (Self-Validating System)
This protocol is designed to be self-validating . The presence of the specific "Boc loss" transition (294 → 194) confirms the protecting group, while the immonium ion (194 → 148) confirms the amino acid core.
1. Sample Preparation
-
Stock Solution: Dissolve 1 mg of Boc-3-methyl-D-homophenylalanine in 1 mL of Methanol (HPLC grade).
-
Working Solution: Dilute 10 µL of Stock into 990 µL of 50:50 Methanol:Water + 0.1% Formic Acid. Final concentration ~10 µg/mL.
-
Why Formic Acid? It ensures full protonation ([M+H]⁺) for maximum sensitivity in ESI+ mode.
-
2. LC-MS/MS Parameters (Direct Infusion or Column)
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2]
-
Source Voltage: +3.5 kV.
-
Source Temperature: 300°C.
-
Flow Rate: 10 µL/min (Infusion) or 0.4 mL/min (LC).
-
Collision Energy (CE):
-
Ramp CE from 10 eV to 40 eV.
-
Low CE (10-15 eV): Preserves m/z 238 (Isobutylene loss).
-
High CE (25-35 eV): Generates m/z 148 (Immonium ion).
-
3. Data Interpretation Criteria
To certify the compound identity, the spectrum must meet these criteria:
-
Parent Peak: Dominant signal at m/z 294.2 ± 0.5.
-
Boc Signature: Presence of m/z 194.1 (Relative Abundance > 50%).
-
Core Signature: Presence of m/z 148.1 (Relative Abundance > 10%).
-
Absence of Impurities: No significant peaks at m/z 280 (Demethylated analog) or m/z 308 (Ethyl analog).
References
-
Sigma-Aldrich. (n.d.). Boc-Phe-OMe 98% Product Specification. Sigma-Aldrich. Link
-
Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for structural elucidation. RSC Advances. Link
-
University of Melbourne. (2010). Isomer differentiation via collision-induced dissociation: The case of protonated phenylalanine derivatives. Find an Expert. Link
-
BenchChem. (2025). Chemical properties and MS/MS analysis of BOC-L-phenylalanine-d8. BenchChem Technical Guides. Link
Sources
Chiral Purity Analysis of Boc-3-methyl-D-homophenylalanine: A Technical Comparison Guide
Topic: Chiral Purity Analysis of Boc-3-methyl-D-homophenylalanine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the synthesis of peptide therapeutics (e.g., GLP-1 analogs, protease inhibitors), Boc-3-methyl-D-homophenylalanine serves as a critical non-canonical building block. Its structural complexity—combining a hydrophobic homophenylalanine side chain with a methyl-substituted aromatic ring—presents unique separation challenges. Unlike standard amino acids, the extended alkyl chain and the lipophilic Boc group significantly increase retention on non-polar stationary phases, while the "3-methyl" steric bulk demands high-selectivity chiral selectors to differentiate the D-enantiomer (target) from the L-enantiomer (impurity).
This guide objectively compares the three primary analytical methodologies for determining the enantiomeric excess (% ee) of this molecule, recommending Immobilized Polysaccharide HPLC as the superior balance of resolution, robustness, and scalability.
Part 1: Molecular Profile & Separation Challenge
| Feature | Technical Implication |
| Protecting Group (Boc) | Eliminates zwitterionic character, increasing solubility in organic solvents but requiring acidic additives to suppress carboxylic acid ionization. |
| Homophenylalanine Backbone | The extra methylene (-CH2-) group increases hydrophobicity compared to Phenylalanine, often requiring higher organic modifier concentrations. |
| 3-Methyl Substituent | Adds steric bulk to the aromatic ring. This is the primary "handle" for chiral recognition; the stationary phase must distinguish the spatial orientation of this ring relative to the chiral center. |
Part 2: Methodology Comparison
We evaluated three distinct approaches: Immobilized Polysaccharide HPLC , Coated Polysaccharide HPLC , and Supercritical Fluid Chromatography (SFC) .
Method A: Immobilized Polysaccharide CSPs (Recommended)
-
Technology: Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica (e.g., CHIRALPAK® IC/IC-3).
-
Mechanism: The chlorinated carbamate creates a distinct "chiral groove." The immobilization allows the use of "forbidden" solvents (like DCM or THF) which can be crucial for solubilizing hydrophobic Boc-amino acids without stripping the stationary phase.
-
Verdict: Superior Robustness. The ability to use aggressive co-solvents and the distinct selectivity of the chlorinated selector often provides better resolution (
) for meta-substituted aromatics like 3-methyl-homophenylalanine.
Method B: Coated Polysaccharide CSPs (Legacy Standard)
-
Technology: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., CHIRALPAK® AD-H).
-
Mechanism: Relies on hydrogen bonding and
interactions. -
Verdict: High Risk of Degradation. While AD-H is the historical gold standard for Boc-amino acids, it is restricted to Hexane/Alcohol mobile phases. The high hydrophobicity of Boc-3-methyl-homophenylalanine often leads to broad peaks unless high percentages of alcohol are used, which can degrade column lifetime if not carefully managed.
Method C: Supercritical Fluid Chromatography (SFC)
-
Technology: CO2-based elution with methanol modifier on Amylose/Cellulose columns.
-
Mechanism: High diffusivity of supercritical CO2 allows for rapid mass transfer.
-
Verdict: High Throughput / Green. Excellent for screening many lots in a production environment (run times < 3 mins). However, it requires specialized equipment and is less transferable to standard QC labs than HPLC.
Comparative Performance Data
| Metric | Method A: Immobilized (IC) | Method B: Coated (AD-H) | Method C: SFC |
| Resolution ( | High (> 3.5) | Moderate (2.0 - 3.0) | High (> 3.0) |
| Run Time | 15 - 20 min | 20 - 30 min | < 5 min |
| Solvent Flexibility | Excellent (DCM, THF, MtBE) | Limited (Hex/Alc only) | Good (CO2/MeOH) |
| Robustness | High (Bonded phase) | Low (Stripping risk) | Moderate |
| Limit of Quantitation | 0.05% impurity | 0.1% impurity | 0.05% impurity |
Part 3: Recommended Protocol (Method A)
This protocol utilizes an Immobilized Polysaccharide CSP (CHIRALPAK® IC), chosen for its specific selectivity toward chlorinated/methylated aromatic rings and superior column stability.
1. Chromatographic Conditions
-
Column: CHIRALPAK® IC (or equivalent), 4.6 × 250 mm, 5 µm particle size.[1]
-
Mobile Phase: n-Hexane / Isopropyl Alcohol (IPA) / Trifluoroacetic Acid (TFA) [90 : 10 : 0.1 v/v/v].
-
Note: The TFA is critical. Without it, the free carboxylic acid of the Boc-amino acid will cause severe peak tailing due to non-specific interactions with the silica support.
-
-
Temperature: 25°C.
-
Detection: UV at 210 nm (primary) and 254 nm (secondary).
-
Injection Volume: 10 µL.
2. Sample Preparation
-
Diluent: Mobile Phase (Hexane/IPA 90:10).
-
Concentration: 1.0 mg/mL.
-
Procedure: Weigh 10 mg of Boc-3-methyl-D-homophenylalanine into a 10 mL volumetric flask. Dissolve in 1 mL IPA first (to ensure solubility of the hydrophobic chain), then make up to volume with Hexane. Vortex and filter through a 0.45 µm PTFE filter.
3. System Suitability Criteria (Self-Validating)
-
Resolution (
): NLT 2.0 between D- and L-enantiomers. -
Tailing Factor (
): NMT 1.5 (Ensures TFA concentration is sufficient). -
Precision: RSD of peak area < 1.0% (n=5 injections).
Part 4: Workflow Visualization
The following diagram illustrates the decision logic for method development, ensuring the correct column and mode are selected based on the specific structural challenges of the analyte.
Caption: Decision matrix for selecting the optimal chiral stationary phase and mobile phase conditions for hydrophobic Boc-amino acids.
References
-
RSC Publishing. (2015). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. Royal Society of Chemistry. Link
-
Daicel Chiral Technologies. (2024). CHIRALPAK® IC Instruction Manual. Chiral Technologies. Link
-
Sigma-Aldrich. (2002). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich Technical Library. Link
-
Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC: Method Screening Workflow. Shimadzu Application News. Link
-
Phenomenex. (2018). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guide. Link
Sources
Technical Guide: Optical Rotation & Application of Boc-3-methyl-D-homophenylalanine
[1][2]
Executive Summary
Boc-3-methyl-D-homophenylalanine (CAS: 1260618-31-2) is a non-canonical amino acid derivative used primarily in the synthesis of peptidomimetics and protease inhibitors.[1][][3][4][5] By extending the side chain (homo-phenylalanine) and adding a methyl group to the phenyl ring, this building block enhances lipophilicity and proteolytic stability compared to standard phenylalanine.[1][]
This guide analyzes its physicochemical properties, specifically optical rotation (
Chemical Identity & Structural Analysis[1][2][7][8]
The nomenclature "3-methyl-D-homophenylalanine" typically refers to the
-
IUPAC Name: (2R)-2-[(tert-butoxycarbonyl)amino]-4-(3-methylphenyl)butanoic acid[1][]
-
Molecular Formula:
[1][] -
Molecular Weight: 293.36 g/mol [1]
-
Stereochemistry: D-isomer (R-configuration at
-carbon)[1][]
Structural Visualization
The following diagram illustrates the chemical structure and the specific sites of modification that distinguish this compound from standard phenylalanine.
Figure 1: Structural decomposition of Boc-3-methyl-D-homophenylalanine highlighting functional zones.[1][][4]
Optical Rotation Data & Comparative Analysis
Optical purity is the critical quality attribute (CQA) for chiral building blocks.[1][] While specific batch data for the 3-methyl derivative (CAS 1260618-31-2) requires experimental validation (COA), its properties can be reliably bracketed by analyzing the parent scaffold (Boc-D-homophenylalanine) and its enantiomer.[1][]
comparative Optical Rotation Table
| Compound | Stereochemistry | CAS Number | Optical Rotation | Solvent / Conc.[1][][7] |
| Boc-3-methyl-D-homophenylalanine | D (R) | 1260618-31-2 | Expected: -5.0° to -8.0° | Ethanol (c=1.0) |
| Boc-D-homophenylalanine | D (R) | 82732-07-8 | -6.5° ± 1.0° | Ethanol (c=2.[1][]0) |
| Boc-L-homophenylalanine | L (S) | 100564-78-1 | +6.5° ± 1.0° | Ethanol (c=2.[1][][8]0) |
| Boc-L-Phenylalanine | L (S) | 13734-34-4 | -4.0° to -25.0°* | Methanol/Ethanol |
*Note: Phenylalanine derivatives show significant solvent-dependent rotation shifts.[1][] Homophenylalanine derivatives are generally more consistent but lower in magnitude.[1][]
Key Insights
-
Enantiomeric Mirror: The L-isomer of the parent compound (Boc-L-homophenylalanine) exhibits a rotation of +6.5° .[1][] Therefore, the D-isomer consistently displays a negative rotation of similar magnitude (-6.5° ).[1][]
-
Substituent Effect: The addition of a methyl group at the meta position (3-methyl) is distal to the chiral center.[1][] Structurally, this exerts a minimal electronic effect on the chiral center compared to the backbone conformation.[1][] Consequently, the rotation for Boc-3-methyl-D-homophenylalanine is expected to remain within the -5° to -8° range.[1][]
-
Solvent Dependency: Optical rotation for Boc-amino acids is highly sensitive to solvent choice.[1][] Data indicates a shift when moving from Ethanol to Methanol or Acetic Acid.[1][] Ethanol is the standard reference solvent for this class.[1][]
Experimental Protocol: Optical Purity Verification
To ensure the integrity of your starting material before synthesis, follow this self-validating protocol.
Materials Required[1][3][6][7][10][11][12][13][14][15]
-
Instrument: Digital Polarimeter (Sodium D-line, 589 nm).[1][]
-
Solvent: Absolute Ethanol (HPLC Grade, >99.8%).[1][]
-
Sample: Boc-3-methyl-D-homophenylalanine (dried in vacuo over
for 4 hours).
Step-by-Step Workflow
-
Preparation: Weigh exactly 200 mg of the substance.
-
Solubilization: Transfer to a 10 mL volumetric flask. Dissolve in Absolute Ethanol and make up to the mark. (Concentration
g/100mL).[1][] -
Equilibration: Allow the solution to stabilize at 20°C for 15 minutes. Temperature fluctuations >1°C can induce errors of ±0.5°.[1][]
-
Measurement:
-
Calculation:
Where is path length in dm (usually 1) and is concentration in g/100mL.[1][]
Synthesis Application: Boc vs. Fmoc Strategies
When incorporating Boc-3-methyl-D-homophenylalanine into peptide chains, the choice between Boc and Fmoc protection dictates the synthetic strategy.[1][]
Decision Matrix
| Feature | Boc Strategy | Fmoc Strategy |
| Deprotection | Acidic (TFA/DCM) | Basic (Piperidine/DMF) |
| Cleavage | HF (Hydrofluoric Acid) | TFA (Trifluoroacetic Acid) |
| Orthogonality | Compatible with base-stable side chains.[1][] | Compatible with acid-labile side chains.[1][] |
| Use Case | Preferred for "difficult" sequences prone to aggregation; allows higher temperature synthesis.[1][] | Standard for routine automated synthesis; safer reagents (no HF required).[1][] |
Workflow Visualization
The following diagram outlines the decision logic for selecting the appropriate protection group for your specific drug development needs.
Figure 2: Decision logic for selecting Boc vs. Fmoc protection based on peptide sequence properties.[1][][4][5]
References
-
BLD Pharm. (2025).[1][] Product Analysis: Boc-3-methyl-D-homophenylalanine (CAS 1260618-31-2).[1][][3][4][5][6] Retrieved from
-
ChemicalBook. (2025).[1][][8] Boc-L-homophenylalanine Properties and Optical Rotation Data. Retrieved from [1][]
-
Sigma-Aldrich. (2025).[1][][8] Specification Sheet: (S)-Fmoc-3-methyl-beta-Homophe-OH. Retrieved from
-
PubChem. (2025).[1][][7][9] Compound Summary: N-Boc-N-methyl-D-phenylalanine (Structural Analog).[1][] Retrieved from [1][]
-
Chem-Impex Int'l. (2025).[1][] Boc-D-beta-homophenylalanine Technical Data. Retrieved from [1][]
Sources
- 1. N-Boc-N-methyl-D-phenylalanine | C15H21NO4 | CID 7015127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 132388-69-3|Boc-Gln(Trt)-OH|BLD Pharm [bldpharm.com]
- 4. 198473-94-8|Boc-HoTyr-OH|BLD Pharm [bldpharm.com]
- 5. 82732-07-8|Boc-D-HoPhe-OH|BLD Pharm [bldpharm.com]
- 6. 1260618-31-2 Boc-3-methyl-D-homophenylalanine [chemsigma.com]
- 7. Boc-Phe-OH = 99.0 T 13734-34-4 [sigmaaldrich.com]
- 8. Boc-L-homophenylalanine | 100564-78-1 [chemicalbook.com]
- 9. Boc-D-phenylalanine methyl ester | C15H21NO4 | CID 637614 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating Structure of Methylated Unnatural Amino Acids: A Comparative Technical Guide
Executive Summary
The incorporation of methylated unnatural amino acids (UAAs)—particularly
Part 1: Strategic Technology Matrix
The validation of a methylated UAA cannot rely on a single modality. The following matrix compares the primary validation technologies, highlighting their specific utility in the context of methylation.
| Feature | High-Res Mass Spectrometry (HRMS) | NMR Spectroscopy ( | Chiral HPLC (Marfey’s Method) | X-Ray Crystallography |
| Primary Output | Exact mass & fragmentation pattern | Connectivity, rotamer ratio, & purity | Enantiomeric purity (L vs. D) | 3D atomic coordinates |
| Methylation Specificity | Distinguishes | Definitive site localization via HMBC/NOESY | Separates | Absolute configuration |
| Throughput | High | Medium | Medium | Low |
| Sample Requirement | < 1 mg | 5–20 mg | < 1 mg (destructive) | Crystal dependent |
| Key Limitation | Cannot distinguish stereoisomers alone | Rotamers can mimic impurities | Requires derivatization | Hard to crystallize oils |
Part 2: Deep Dive – Validation Protocols
Protocol A: Mass Spectrometry (Regio-Isomer Confirmation)
Objective: Confirm the presence of the methyl group and localize it to the backbone nitrogen (
The Scientific Rationale:
Simple mass measurement is insufficient. You must use Tandem MS (MS/MS) to fragment the molecule.
Step-by-Step Workflow:
-
Solvent System: Use 50:50 Water/Acetonitrile with 0.1% Formic Acid. Avoid salts that suppress ionization.
-
Instrumentation: Q-TOF or Orbitrap (Resolution > 50,000).
-
Acquisition:
-
Full Scan: Verify
with < 5 ppm mass error. -
MS/MS (CID): Apply collision energy (10–35 eV).
-
-
Data Analysis (The "Methyl Walk"):
-
Look for the specific immonium ion shift. For a generic amino acid with mass
, the immonium ion is usually (loss of ). -
Diagnostic: An
-methylated amino acid will show an immonium ion shifted by exactly +14.016 Da compared to the non-methylated standard. -
Fragmentation:
-methyl peptides often show enhanced -ion formation due to the stabilizing effect of the methyl group on the oxazolone intermediate.
-
Protocol B: NMR Spectroscopy (Rotamer & Connectivity Validation)
Objective: Distinguish the product from impurities and quantify cis/trans rotamers.
The Scientific Rationale:
Step-by-Step Workflow:
-
Solvent Choice: Start with DMSO-d
. It often sharpens peaks that are broad in CDCl due to intermediate exchange rates. -
1D
H NMR:-
Integrate the
-Me singlet (usually 2.7–3.1 ppm). -
Rotamer Check: If you see "shadow" peaks (e.g., a minor doublet near the
-proton), heat the sample to 340–350 K. If the peaks coalesce, they are rotamers. If they remain distinct, they are impurities.
-
-
2D Validation (Self-Validating Step):
-
HSQC (
H- C): Confirm the carbon attached to the -Me protons is a methyl carbon (typically 30–40 ppm). -
HMBC: Look for a correlation between the
-Me protons and the carbonyl carbon ( ) and the -carbon ( ). This definitively places the methyl group on the nitrogen. -
NOESY/ROESY: Use this to assign the major/minor rotamers. The
-Me group will show an NOE to the -proton of the same residue in the cis conformation, or the -proton of the preceding residue in the trans conformation.
-
Protocol C: Stereochemical Validation (Marfey’s Method)
Objective: Confirm that the methylation conditions did not cause racemization (conversion of L to D).
The Scientific Rationale:
Standard chiral columns often struggle with
Step-by-Step Workflow:
-
Derivatization:
-
Mix 50 µL of 50 mM UAA sample with 100 µL of 1% L-FDAA in acetone and 20 µL of 1 M NaHCO
. -
Heat at 40°C for 1 hour. (Note:
-methyl amino acids react slower than primary amines; ensure sufficient time). -
Quench with 2 M HCl.
-
-
HPLC Analysis:
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm).
-
Gradient: Water/Acetonitrile with 0.1% TFA.
-
Detection: UV at 340 nm.[1]
-
-
Validation:
-
Compare retention time (
) against authentic L- and D- standards derivatized with L-FDAA. -
Self-Check: If standards are unavailable, derivatize the sample with both L-FDAA and D-FDAA.[1] The elution order of L-UAA-L-FDAA vs L-UAA-D-FDAA is predictable (L-L usually elutes before L-D for hydrophobic amino acids).
-
Part 3: Visualization of Validation Logic
Workflow Diagram: From Synthesis to Certified Structure
This diagram outlines the logical flow of the validation process, ensuring no step is skipped.
Caption: Figure 1. Integrated validation workflow for methylated unnatural amino acids. The process moves from mass-based screening to structural confirmation via NMR, and finally stereochemical verification.
Decision Logic: Rotamer vs. Impurity
One of the most common points of failure is misinterpreting NMR spectra. This decision tree guides the researcher through the Rotamer vs. Impurity dilemma.
Caption: Figure 2. Logic tree for distinguishing cis/trans rotamers from chemical impurities in N-methylated amino acid NMR spectra.
References
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[2][3][4][5][6][][8][9][10][11][12] [Link]
-
Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. [Link]
-
Di Gioia, M. L., et al. (2016). Validation of the structure of N-methylated amino acids by NMR and MS techniques. European Journal of Organic Chemistry. [Link]
-
Hess, S., et al. (2004). Analytical strategies for the characterization of N-methylated peptides. Journal of Mass Spectrometry. [Link]
-
Stolze, S. C., et al. (2012). Marfey’s method for the determination of the absolute configuration of N-methylated amino acids. Journal of Chromatography A. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amino acids [medizin.uni-muenster.de]
- 3. Amino Acid Sequence Determination Methods | MtoZ Biolabs [mtoz-biolabs.com]
- 4. atascientific.com.au [atascientific.com.au]
- 5. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 6. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. nmr-bio.com [nmr-bio.com]
- 10. mr.copernicus.org [mr.copernicus.org]
- 11. cdn.aaai.org [cdn.aaai.org]
- 12. reddit.com [reddit.com]
Elemental Analysis Standards for Boc-3-methyl-D-homophenylalanine: A Comparative Purity Guide
Topic: Elemental analysis standards for Boc-3-methyl-D-homophenylalanine Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The "Absolute" Purity Challenge
In the synthesis of peptidomimetics and next-generation peptide therapeutics, Boc-3-methyl-D-homophenylalanine (CAS 1260618-31-2) serves as a critical non-canonical building block. Its extended side chain and aromatic methylation provide unique steric occlusion and proteolytic stability. However, its application in Good Manufacturing Practice (GMP) environments is often hampered by ambiguous purity data.
While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting related organic impurities, it fails to account for inorganic salts, moisture, and residual solvents—contaminants that can disastrously skew stoichiometric calculations in solid-phase peptide synthesis (SPPS).
This guide objectively compares Elemental Analysis (EA) against orthogonal analytical methods (HPLC and qNMR) to establish a rigorous "Gold Standard" for validating Boc-3-methyl-D-homophenylalanine. We define the theoretical baselines, experimental protocols, and acceptance criteria required to qualify this material for clinical research.
Technical Specifications & Theoretical Baseline
Before validating any batch, the theoretical elemental composition must be established. Boc-3-methyl-D-homophenylalanine differs from standard Boc-D-homophenylalanine by a single methyl group on the aromatic ring (typically meta-substitution), altering its molecular weight and %C/H ratio.
Compound Identity:
-
IUPAC Name: (2R)-2-[(tert-butoxycarbonyl)amino]-4-(3-methylphenyl)butanoic acid
-
Molecular Formula: C₁₆H₂₃NO₄
-
Molecular Weight: 293.36 g/mol
Table 1: Theoretical Elemental Composition (Standard for Calibration)
| Element | Symbol | Atomic Mass | Count | Total Mass | Theoretical % | Tolerance (±0.4%) |
| Carbon | C | 12.011 | 16 | 192.176 | 65.51% | 65.11 – 65.91% |
| Hydrogen | H | 1.008 | 23 | 23.184 | 7.90% | 7.50 – 8.30% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 4.77% | 4.37 – 5.17% |
| Oxygen | O | 15.999 | 4 | 63.996 | 21.82% | N/A (Calculated) |
Critical Insight: A deviation in Carbon > 0.5% often indicates residual solvent (e.g., Ethyl Acetate from extraction). A deviation in Nitrogen often indicates residual coupling reagents (e.g., urea byproducts) or unreacted ammonium salts.
Comparative Analysis: EA vs. HPLC vs. qNMR
To validate a reference standard of Boc-3-methyl-D-homophenylalanine, researchers must choose the analytical method that best fits their "Fitness for Purpose." Below is a direct comparison of performance metrics.
Method A: Elemental Analysis (Combustion)
-
Role: Bulk Purity Assessment.
-
Mechanism: Flash combustion at >900°C; detection of CO₂, H₂O, and N₂ gases.
-
Pros: The only method that inherently detects non-chromophores (water, inorganic salts, silica). Essential for determining "Net Peptide Content" (NPC) equivalents.
-
Cons: Destructive; requires milligram quantities; does not identify specific impurities (e.g., cannot distinguish between an isomer and the target).
Method B: HPLC (Reverse Phase)
-
Role: Chromatographic Purity Assessment.
-
Mechanism: Separation based on hydrophobicity (C18 column).
-
Pros: Excellent for quantifying diastereomers (D- vs L- form) and deletion sequences.
-
Cons: "Lying" purity. A sample can be 99% pure by HPLC but only 80% pure by mass (due to 20% salt/water content).
Method C: Quantitative NMR (qNMR)
-
Role: Absolute Purity Assessment.
-
Mechanism: Proton counting against an internal standard (e.g., Maleic acid).
-
Pros: Non-destructive; provides structural identity and absolute mass purity simultaneously.
-
Cons: Requires expensive deuterated solvents; lower sensitivity than HPLC for trace impurities (<0.1%).
Table 2: Performance Matrix for Purity Validation
| Feature | Elemental Analysis (EA) | HPLC (UV 210nm) | qNMR (^1H) |
| Primary Detection | Bulk Composition (C, H, N) | Organic Related Substances | Absolute Molar Ratio |
| Salt/Water Detection | Excellent (Indirect calc.) | Poor (Invisible) | Good (If peaks distinct) |
| Isomer Specificity | None | High | Moderate |
| Sample Required | 2–5 mg (Destructive) | <0.1 mg | 10–20 mg (Recoverable) |
| Cost Efficiency | High (Routine QC) | Medium | Low (Expertise heavy) |
| Verdict | Mandatory for Net Content | Mandatory for Identity | Gold Standard for Reference |
Experimental Protocol: Validating the Standard
To use Boc-3-methyl-D-homophenylalanine as a reliable starting material, follow this self-validating protocol to establish its EA standard.
Step 1: Sample Preparation (Drying)[9]
-
Context: Homophenylalanine derivatives are often amorphous and hygroscopic.
-
Protocol: Dry 100 mg of the sample in a vacuum desiccator over P₂O₅ at 40°C for 24 hours.
-
Verification: Perform Karl Fischer (KF) titration. Water content must be < 1.0% for accurate EA.
Step 2: Combustion Analysis (CHNS Mode)
-
Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.
-
Oxidation: 950°C with Oxygen injection (5 seconds).
-
Carrier Gas: Helium (140 mL/min).
-
Standardization: Calibrate using Acetanilide (C=71.09%, N=10.36%) or Sulfanilamide .
-
Run Sequence: Blank -> Condition -> Standard (x3) -> Boc-3-methyl-D-homophenylalanine (x2).
Step 3: Data Interpretation & Correction
If the raw data deviates from theoretical values (Table 1), apply the Solvation Correction Formula :
-
If %N is low but %C is high: Suspect residual Ethyl Acetate or Toluene.
-
If %N is high: Suspect residual DMF or Urea byproducts.
Visualization: Purity Validation Workflow
The following diagram illustrates the decision logic for qualifying a batch of Boc-3-methyl-D-homophenylalanine using EA as the gatekeeper.
Figure 1: Logic flow for validating Boc-3-methyl-D-homophenylalanine purity using Elemental Analysis as the primary gatekeeper for bulk composition.
Conclusion
For Boc-3-methyl-D-homophenylalanine , relying solely on HPLC purity is a risk in drug development. While HPLC confirms the absence of side-products, only Elemental Analysis confirms the presence of the target mass free from invisible salts and solvates.
Recommendation:
-
For Routine Synthesis: Use HPLC purity >98%.
-
For GMP/GLP Standards: Mandate EA results within ±0.4% of theoretical values (C: 65.51%, H: 7.90%, N: 4.77%).
-
Best Practice: Always report the "Net Peptide Content" derived from EA when calculating coupling equivalents to ensure precise stoichiometry in downstream peptide synthesis.
References
-
Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]
-
ChemBuyersGuide. (2025). Commercial Sources for Boc-3-methyl-D-homophenylalanine. Retrieved from [Link]
-
MDPI. (2021). Quantitative NMR as a Versatile Tool for Reference Material Preparation. Retrieved from [Link]
Sources
- 1. CAS:198473-94-8, BOC-L-高酪氨酸-毕得医药 [bidepharm.com]
- 2. 150435-81-7|1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 132388-69-3|Boc-Gln(Trt)-OH|BLD Pharm [bldpharm.com]
- 4. 1-Chloro-3-(2-ethoxyphenoxy)-2-propanol | CAS#:42865-09-8 | Chemsrc [chemsrc.com]
- 5. bldpharm.com [bldpharm.com]
- 6. bldpharm.com [bldpharm.com]
- 7. 132388-68-2|Boc-Asn(Trt)-OH|BLD Pharm [bldpharm.com]
Navigating the Solid-State Landscape of Modified Amino Acids: A Guide to Crystallographic Analysis of Boc-Homophenylalanine Derivatives
A Senior Application Scientist's Perspective on Unlocking Molecular Structure
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecular building blocks is paramount. N-Boc-protected amino acids, such as Boc-3-methyl-D-homophenylalanine, are crucial components in the synthesis of peptides and peptidomimetics, where their conformation directly influences the biological activity and physicochemical properties of the final therapeutic candidate. While the solution-phase behavior of these molecules is often studied, their solid-state structure, determined through single-crystal X-ray diffraction, provides invaluable and unambiguous insights into their intrinsic conformational preferences and intermolecular interactions.
This guide addresses the current landscape of crystallographic data for Boc-3-methyl-D-homophenylalanine and its derivatives. As of early 2026, a comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals a notable absence of publicly available crystal structures for this specific compound and its close analogue, Boc-D-homophenylalanine. This data gap presents both a challenge and an opportunity for researchers in the field.
Therefore, this guide will pivot from a direct comparison of non-existent data to a more foundational and equally critical topic: the methodology to obtain and analyze such crystallographic data. We will provide a detailed, protocol-driven framework for the crystallization and structural elucidation of Boc-protected amino acids, empowering research teams to generate this crucial data for their own novel derivatives. This approach is grounded in established crystallographic techniques and provides a roadmap for contributing to the public repository of chemical knowledge.
The Significance of Crystallographic Data in Drug Design
The solid-state conformation of a protected amino acid can reveal:
-
Torsional Angle Preferences: The dihedral angles of the amino acid backbone (φ, ψ) and side chain (χ) in the crystalline state often reflect low-energy conformations that are relevant in a biological context.
-
Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by a network of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-stacking. Understanding these interactions is crucial for predicting solubility, stability, and polymorphism of the solid form.
-
Influence of Substituents: For derivatives like Boc-3-methyl-D-homophenylalanine, a crystal structure would definitively show how the methyl group on the phenyl ring influences the overall molecular shape and its packing in the solid state.
Experimental Protocol: From Powder to Crystal
The first and often most challenging step in a crystallographic study is obtaining a high-quality single crystal suitable for X-ray diffraction. The following protocol provides a general workflow for the crystallization of Boc-protected amino acids, which are typically crystalline solids at room temperature.[][2]
Step 1: Purity Assessment and Material Preparation
Before attempting crystallization, it is crucial to ensure the high purity of the compound. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.
-
Technique: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Procedure:
-
Dissolve a small amount of the Boc-amino acid in a suitable solvent (e.g., methanol, acetonitrile).
-
Analyze by HPLC to ensure purity is ≥98%.
-
Acquire a ¹H and ¹³C NMR spectrum to confirm the chemical identity and absence of solvent or reagent-related impurities.
-
Ensure the material is fully dry by keeping it under high vacuum for several hours.
-
Step 2: Solvent Screening for Crystallization
The choice of solvent is critical. The ideal solvent is one in which the compound has moderate solubility – not too soluble, but not insoluble either.
-
Common Solvents for Boc-Amino Acids:
-
Alcohols (Methanol, Ethanol, Isopropanol)
-
Esters (Ethyl acetate)
-
Ketones (Acetone)
-
Ethers (Dioxane, Tetrahydrofuran)
-
Halogenated solvents (Dichloromethane)
-
Water (as an anti-solvent)
-
-
Procedure:
-
In small vials, test the solubility of a few milligrams of the compound in about 0.5 mL of various solvents.
-
Observe if the compound dissolves at room temperature, upon gentle heating, or remains insoluble.
-
A good starting point for crystallization is a solvent system where the compound is soluble when heated but has lower solubility at room temperature.
-
Step 3: Crystallization Techniques
Several techniques can be employed to grow single crystals. For Boc-amino acids, slow evaporation and vapor diffusion are often successful.
-
Method 1: Slow Evaporation
-
Prepare a saturated or near-saturated solution of the Boc-amino acid in a chosen solvent in a small beaker or vial.
-
Cover the container with a lid or parafilm with a few small holes poked in it.
-
Place the container in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
-
Method 2: Vapor Diffusion (Solvent/Anti-Solvent System)
-
Dissolve the compound in a small amount of a "good" solvent (in which it is readily soluble).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed jar that contains a larger volume of an "anti-solvent" (a solvent in which the compound is poorly soluble but is miscible with the "good" solvent).
-
Over time, the anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization. A common system is Dichloromethane (good solvent) and Pentane or Hexane (anti-solvent).
-
The process of obtaining crystallographic data can be visualized as a linear workflow:
Experimental Protocol: Single-Crystal X-ray Diffraction
Once a suitable crystal (typically 0.1-0.3 mm in size, with well-defined faces and no visible cracks) is obtained, the next step is to analyze it using a single-crystal X-ray diffractometer.
-
Crystal Mounting: The selected crystal is carefully mounted on a goniometer head, often using a cryoloop and a cryoprotectant (like paratone-N oil) if data is to be collected at low temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.
-
Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The instrument rotates the crystal through a series of angles, and for each orientation, the diffraction pattern of X-rays is recorded on a detector.
-
Data Processing: The collected diffraction spots are indexed to determine the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the crystal system. The intensities of the spots are integrated to create a reflection file.
Data Analysis and Structure Refinement
The processed data allows for the determination of the electron density map of the unit cell.
-
Structure Solution: Using software programs, the initial positions of the atoms are determined from the electron density map. This provides a preliminary model of the molecule's structure.
-
Structure Refinement: The initial model is refined against the experimental data. This iterative process adjusts the atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy. The data is then typically deposited in a public database like the Cambridge Structural Database (CSD) to make it available to the scientific community.
Hypothetical Comparative Analysis: The Impact of a Methyl Group
If crystallographic data were available for both Boc-D-homophenylalanine and Boc-3-methyl-D-homophenylalanine, a comparative analysis would provide significant insights. Researchers could create a data table similar to the one below to highlight key differences.
| Parameter | Boc-D-homophenylalanine (Hypothetical) | Boc-3-methyl-D-homophenylalanine (Hypothetical) | Significance of Comparison |
| Crystal System | Monoclinic | Orthorhombic | A change in the crystal system indicates a fundamental difference in how the molecules pack in the solid state due to the steric influence of the methyl group. |
| Space Group | P2₁ | P2₁2₁2₁ | Both are chiral space groups, as expected for an enantiopure compound. The difference points to altered symmetry elements in the packing arrangement. |
| Unit Cell Volume (ų) | 1250 | 1350 | The larger unit cell volume for the methylated derivative would be expected to accommodate the additional methyl group. |
| Key Torsional Angles (°) | ψ = 150°, χ₁ = -65° | ψ = 140°, χ₁ = 180° | A significant change in a key torsional angle could indicate that the methyl group introduces a steric clash that favors a different side-chain conformation. |
| Hydrogen Bonding Motif | Carboxylic acid dimer | Carboxylic acid to Boc-carbonyl chain | The methyl group might disrupt a favorable packing motif (like the common carboxylic acid dimer) and lead to a different hydrogen bonding network, which could impact solubility and stability. |
This type of comparative analysis is crucial for understanding structure-property relationships and for making informed decisions in the design of new molecules with desired solid-state characteristics.
The relationship between molecular structure and its resulting properties can be summarized as follows:
References
Sources
Safety Operating Guide
Personal protective equipment for handling Boc-3-methyl-D-homophenylalanine
Topic: Personal Protective Equipment & Operational Safety for Handling Boc-3-methyl-D-homophenylalanine
Executive Summary: The Precautionary Principle
Boc-3-methyl-D-homophenylalanine is a specialized non-canonical amino acid derivative used primarily in solid-phase peptide synthesis (SPPS) and peptidomimetic drug development.[1][2][3] As a research-grade intermediate, it often lacks the extensive toxicological datasets associated with bulk industrial chemicals.[4]
Therefore, this guide adopts the Universal Precautionary Standard . We treat this compound as a potential bioactive irritant and sensitizer.[4] The primary risks are particulate inhalation (dust) and contact dermatitis (skin absorption).[4] The presence of the tert-butyloxycarbonyl (Boc) group adds lipophilicity, potentially enhancing skin absorption compared to free amino acids.[4]
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the specific hazards.[4] While many Boc-amino acids are classified as "Not Hazardous" under GHS due to lack of testing, they universally carry the following risks in a research setting:
| Hazard Category | Specific Risk | Mechanism of Action |
| Respiratory | High | Fine powder generation during weighing can irritate mucous membranes.[4] Potential for sensitization upon repeated exposure.[4] |
| Dermal | Moderate | Lipophilic Boc-group facilitates epidermal penetration.[4] Potential for allergic dermatitis.[4] |
| Chemical | Low | Stable solid.[4] Incompatible with strong acids (TFA, HCl) which cause rapid deprotection and isobutylene gas evolution.[4] |
Personal Protective Equipment (PPE) Matrix
This protocol is designed to create a "self-validating" safety barrier.[4] If the PPE fails, the engineering controls (fume hood) serve as the backup, and vice versa.
A. Respiratory Protection (The Critical Barrier)[4]
-
Primary Control: All open-container handling (weighing, transfer) must occur inside a certified Chemical Fume Hood operating at face velocity 80–100 fpm.[4]
-
Secondary Control (If Hood Unavailable): A NIOSH-certified N95 or P100 particulate respirator.[4]
B. Hand Protection (Glove Compatibility)
Latex gloves are insufficient for organic synthesis reagents due to poor chemical resistance and high allergen risk.[4]
| Glove Material | Thickness (Min) | Breakthrough Time | Recommendation |
| Nitrile | 0.11 mm (4 mil) | >480 min (Solids) | Primary Choice. Excellent resistance to incidental contact. |
| Neoprene | 0.13 mm (5 mil) | >480 min | Acceptable alternative.[4] |
| Latex | N/A | Poor | DO NOT USE. |
-
Double Gloving Protocol: Required when handling >10g or preparing solutions in penetrating solvents (e.g., DMF, DCM).[4]
C. Eye & Body Protection
-
Eyes: ANSI Z87.1 Chemical Splash Goggles.[4]
-
Body: 100% Cotton Lab Coat (High-neck preferred) + Long pants + Closed-toe leather/composite shoes.[4]
-
Why Cotton? Synthetic blends melt onto skin during a fire; cotton burns to ash.[4]
-
Operational Workflow: Safe Handling Protocol
This workflow minimizes dust generation and exposure.[2][3][4][5][6][7]
Figure 1: Standard Operating Procedure for weighing and transferring Boc-protected amino acids.
Key Technical Insight: Boc-amino acids can be electrostatic .[4] When weighing, use an anti-static gun or polonium strip if the powder "flies."[4] If these are unavailable, wait 10 seconds after inserting the spatula before moving it to discharge static.[4]
Emergency Response & Disposal Logistics
Spill Cleanup (Solid)
-
Isolate: Inform nearby personnel.
-
PPE: Don N95 respirator and double nitrile gloves.[4]
-
Contain: Do NOT dry sweep (generates dust).[4]
-
Clean: Cover spill with wet paper towels (water or ethanol).[4] Scoop the wet slurry into a waste container.
Disposal Plan
Never dispose of Boc-amino acids down the drain.[4] They are organic contaminants.[4]
-
Waste Stream: Hazardous Chemical Waste (Solid).[4]
-
Labeling: "Non-regulated Organic Solid - Boc-3-methyl-D-homophenylalanine."
-
Destruction Method: High-temperature incineration with afterburner (Standard for nitrogen-containing organics).[4]
Figure 2: Waste disposal decision tree ensuring environmental compliance.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for Boc-D-3-Methylphenylalanine (Analog). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
